Chemical structure and properties of 3-(Di-t-butylphosphino)propylamine
Ligand Architecture, Synthesis, and Catalytic Utility Executive Summary 3-(Di-t-butylphosphino)propylamine (tBu-DPPA) represents a specialized class of hemilabile hybrid ligands designed to bridge the gap between homogen...
Author: BenchChem Technical Support Team. Date: March 2026
Ligand Architecture, Synthesis, and Catalytic Utility
Executive Summary
3-(Di-t-butylphosphino)propylamine (tBu-DPPA) represents a specialized class of hemilabile hybrid ligands designed to bridge the gap between homogeneous high-performance catalysis and heterogeneous catalyst recovery. Unlike its ubiquitous phenyl-analog (DPPA), the tert-butyl variant offers extreme electron richness and high steric demand, making it a critical enabler for activating inert bonds (e.g., aryl chlorides) while providing a primary amine "tether" for surface immobilization. This guide details the physicochemical profile, synthesis protocols, and strategic applications of this ligand in modern drug development and materials science.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Logic
The molecule consists of three distinct functional domains, each serving a specific role in catalysis:
The Phosphine Head (
): Two bulky tert-butyl groups create a large Tolman cone angle (~182°), promoting the formation of coordinatively unsaturated metal species (e.g., 12-electron ). The strong -donating capability increases electron density at the metal center, facilitating oxidative addition.
The Propyl Linker: A flexible
chain allows the formation of stable six-membered chelate rings with metals, while preventing rigid strain during hemilabile "on-off" coordination events.
The Amine Tail (
): A primary amine serves as a distal handle for covalent attachment to supports (silica, polymers, MOFs) or for secondary coordination to hard metal centers.
Often supplied as 10 wt% in THF due to air sensitivity.
Air Sensitivity
High (Oxidizes to Phosphine Oxide)
Requires Schlenk or Glovebox handling.
Basicity ()
~ (Amine), ~ (Phosphine)
Both centers are highly basic; protonation can deactivate coordination.
Coordination
(soft) or (hemilabile)
Versatile binding modes for different catalytic cycles.
Part 2: Synthesis & Handling Protocols
Synthetic Pathway
While the phenyl-analog is commercially abundant, the tert-butyl variant is often synthesized in-house for specific campaigns. The most robust route utilizes the radical hydrophosphination of allylamine.
Prerequisite: All steps must be performed under Argon/Nitrogen using Schlenk techniques.
Preparation: Charge a dried Schlenk flask with Di-tert-butylphosphine (1.0 eq) and degassed Allylamine (1.2 eq).
Initiation: Add V-40 (1,1'-Azobis(cyclohexanecarbonitrile)) (5 mol%) as a radical initiator.
Reaction: Heat the mixture to 85°C for 12–16 hours. The slight excess of allylamine ensures complete consumption of the valuable phosphine.
Validation (In-Process Control): Monitor via
NMR .
Starting Material: Singlet at ~20 ppm (doublet if proton-coupled).
Product: Singlet shifted upfield (typically ~20–30 ppm range, distinct from SM).
Impurity: Phosphine oxide peak at ~50–60 ppm indicates oxygen ingress.
Purification: Remove excess allylamine and volatiles under high vacuum. The product is a high-boiling liquid. Distillation is possible but risky due to thermal sensitivity; use crude if purity >95%.
Handling & Safety
Pyrophoric Risk: Neat di-tert-butylphosphine is pyrophoric. The propylamine derivative is less volatile but still highly air-sensitive.
Storage: Store under inert atmosphere at 2–8°C.
Toxicity: Amines and phosphines are corrosive and toxic. Use double-gloving and a fume hood.
Part 3: Coordination Chemistry & Ligand Behavior
The "Hemilabile Effect" is this ligand's defining feature. In catalysis, the hard amine arm can reversibly dissociate to open a coordination site for the substrate, while the phosphine remains firmly anchored.
Coordination Modes (DOT Visualization):
Figure 2: Dynamic coordination states allowing substrate access via amine dissociation.
Mechanistic Implications[2]
Resting State: The
chelate often stabilizes the metal center (e.g., ) against aggregation during the resting phase.
Active State: Upon heating or substrate introduction, the weak
bond breaks, generating a vacant site on the metal while the bulky group drives the oxidative addition of challenging substrates like aryl chlorides.
Part 4: Catalytic Applications
Palladium-Catalyzed Cross-Coupling
The
moiety is electronically similar to ligands like or JohnPhos, making this ligand highly active for Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling .
Substrate Scope: Aryl Chlorides, Aryl Tosylates (unreactive with
analogs).
Advantage: The amine tail allows for water solubility adjustment (via protonation) or removal of the catalyst by scavenging with acidic resins post-reaction.
Heterogenization (The "Killer App")
This ligand is primarily chosen when the goal is to immobilize a high-activity catalyst.
Workflow:
Functionalize a support (Silica, Polystyrene, or MOF) with carboxylic acid or alkyl halide groups.
Covalently link 3-(di-t-butylphosphino)propylamine via amide bond formation or alkylation.
Metalate the surface with
or .
Result: A heterogeneous catalyst with the electronic signature of a homogeneous
system.
Comparative Performance Table:
Feature
-Propylamine (DPPA)
-Propylamine (This Ligand)
Electron Density
Moderate
Very High (Electron Rich)
Oxidative Addition
Good for Aryl Bromides/Iodides
Excellent for Aryl Chlorides
Steric Bulk
Moderate Cone Angle
Large Cone Angle (Promotes reductive elimination)
Air Stability
Moderate (Solid stable for days)
Low (Liquid/Solution, oxidizes rapidly)
References
Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72376443, 3-(Di-tert-butylphosphino)propylamine. Retrieved from [Link]
Commercial Availability & Properties: Fisher Scientific. 3-(Di-tert-butylphosphino)propylamine, 10% w/w soln. in THF. Retrieved from [Link]
General Synthesis of Phosphino-Amines: Borah, G., & Boruah, D. (2012). Coordination chemistry of the multi-functionalized 3-(diphenylphosphino)-1-propylamine ligand. Indian Journal of Chemistry. (Provides the methodological basis for the analog). Retrieved from [Link]
An In-depth Technical Guide to the Electronic Properties of Bulky Alkyl Phosphine Amine Ligands
Introduction In the expansive landscape of coordination chemistry and catalysis, phosphine ligands have long been cornerstone players, prized for their remarkable electronic and steric tunability.[1] A particularly compe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the expansive landscape of coordination chemistry and catalysis, phosphine ligands have long been cornerstone players, prized for their remarkable electronic and steric tunability.[1] A particularly compelling subclass of these ligands are those that incorporate both bulky alkyl groups and one or more amine functionalities. These bulky alkyl phosphine amine ligands represent a sophisticated class of molecules that merge the soft, σ-donating properties of the phosphorus center with the hard, often redox-inactive, and proton-responsive nature of the nitrogen center.[2]
This unique combination gives rise to a rich and complex set of electronic properties that are not merely the sum of their parts. The bulky alkyl groups, such as tert-butyl or cyclohexyl, impart strong electron-donating character and create a sterically demanding environment around the metal center, which can promote reductive elimination and stabilize low-coordinate species.[3][4] Simultaneously, the amine group can act as a secondary coordination site, leading to hemilabile behavior, or participate in hydrogen bonding and proton-coupled electron transfer events, offering additional layers of control over a metal's reactivity.[5][6]
This guide provides an in-depth exploration of the core electronic properties of these ligands. We will delve into the theoretical underpinnings of their bonding, detail the key experimental and computational techniques used for their characterization, and discuss how these electronic features are harnessed in applications ranging from homogeneous catalysis to materials science, with an eye toward their relevance in the synthesis of complex molecules pertinent to drug development.[7]
Fundamental Electronic Characteristics
The electronic behavior of bulky alkyl phosphine amine ligands is a composite of several key factors: the intrinsic nature of the phosphorus-metal bond, the inductive effects of the bulky alkyl substituents, and the multifaceted influence of the integrated amine functionality.
The Phosphorus-Metal Bond: σ-Donation and π-Acceptance
The primary interaction between a phosphine ligand and a metal center is the donation of the phosphorus lone pair into a vacant metal d-orbital, forming a σ-bond.[1] The strength of this σ-donation is a critical determinant of the electron density at the metal center. Bulky alkyl groups, being electron-releasing, increase the electron density on the phosphorus atom, making these ligands potent σ-donors.[8] This enhanced donation enriches the metal center, which can have profound effects on its catalytic activity, often making the metal more susceptible to oxidation and a better backbonder.[1]
While traditionally viewed as poor π-acceptors compared to ligands like carbon monoxide, phosphines can accept electron density from filled metal d-orbitals into their P-C σ* antibonding orbitals. This interaction, known as π-backbonding, is influenced by the electronegativity of the substituents on the phosphorus. For alkylphosphines, this effect is generally less pronounced than for arylphosphines or phosphites.[9]
Caption: σ-donation and π-backbonding in a metal-phosphine complex.
The Role of the Amine Functionality: Hemilability and Proton Responsiveness
The incorporation of an amine group into the ligand backbone introduces several unique electronic features:
Hemilability: The term "hemilabile" refers to a ligand that can bind to a metal center through two different donor atoms, one of which can reversibly dissociate.[5] In phosphine amine ligands, the "soft" phosphorus atom forms a robust bond with the metal, while the "hard" nitrogen atom often forms a weaker, more labile bond. This "on/off" coordination of the amine can open up a vacant coordination site on the metal during a catalytic cycle, facilitating substrate binding without the need for complete ligand dissociation.[5][10] The electronic nature of the metal center and the steric environment dictate the equilibrium of this dissociation.[6]
Hydrogen Bonding: The amine group, particularly if it is a primary or secondary amine, can act as a hydrogen bond donor or acceptor. This can influence the secondary coordination sphere around the metal complex, potentially pre-organizing substrates or stabilizing transition states.
Proton Responsiveness: The basicity of the amine allows its electronic properties to be modulated by pH. Protonation of the amine can turn off its ability to coordinate to the metal and can introduce a positive charge into the ligand framework, significantly altering the electronic environment of the catalyst. This feature can be exploited to create "switchable" catalysts whose activity can be controlled by the addition of an acid or base.
Quantifying Electronic Properties: Methodologies and Protocols
A quantitative understanding of ligand electronic properties is crucial for rational catalyst design.[11] Several experimental and computational techniques are employed to probe and compare the electron-donating abilities of bulky alkyl phosphine amine ligands.
Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is a widely used metric to quantify the σ-donating strength of phosphine ligands.[12] It is determined experimentally by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) in [LNi(CO)₃] complexes using infrared (IR) spectroscopy.[12]
The underlying principle is that more strongly electron-donating phosphines increase the electron density on the nickel center.[1] This increased electron density leads to greater π-backbonding from the nickel to the antibonding π* orbitals of the CO ligands.[1] Enhanced backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Thus, a lower TEP value (in cm⁻¹) corresponds to a more electron-donating ligand.[13]
Bulky alkylphosphines, such as P(tBu)₃, exhibit some of the lowest TEP values, indicating they are among the strongest neutral electron donors.[14]
Experimental Protocol: Determination of TEP
Objective: To determine the TEP of a novel bulky alkyl phosphine amine ligand (L).
Materials:
Tetracarbonylnickel(0) [Ni(CO)₄] (EXTREMELY TOXIC, handle with extreme caution in a certified fume hood).
The phosphine amine ligand (L).
Anhydrous pentane or hexane.
Schlenk line and glassware.
FTIR spectrometer with a suitable liquid cell (e.g., CaF₂ plates).
Procedure:
Preparation of the [LNi(CO)₃] complex (in situ):
Under an inert atmosphere (N₂ or Ar), dissolve a known amount of the ligand (L) in anhydrous pentane in a Schlenk flask.
In a separate flask, prepare a dilute solution of Ni(CO)₄ in pentane.
Slowly add one equivalent of the Ni(CO)₄ solution to the ligand solution at room temperature with stirring. The reaction is typically rapid.
Causality: Ni(CO)₄ is used as the precursor because one CO ligand is readily displaced by the more strongly donating phosphine ligand.[12] The reaction is performed in a non-coordinating solvent like pentane to prevent solvent competition for the coordination site.
FTIR Measurement:
Transfer the resulting solution of the [LNi(CO)₃] complex into an airtight IR cell via cannula under an inert atmosphere.
Record the IR spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).
Identify the A1 symmetric stretching frequency. For C₃v symmetric complexes, this is the most intense band.[12]
Data Analysis:
The frequency (in cm⁻¹) of the A1 ν(CO) band is the Tolman Electronic Parameter for the ligand L.
Compare this value to established TEP values for other phosphines to rank its electron-donating ability.
Self-Validation: The successful formation of the complex can be confirmed by the shift in the CO stretching frequencies from that of Ni(CO)₄ (2058 cm⁻¹). The presence of a single, sharp, and intense A1 band is indicative of a well-behaved C₃v symmetric complex.
Caption: Workflow for the experimental determination of the Tolman Electronic Parameter (TEP).
³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing phosphine ligands and their complexes.[15][16] The ³¹P chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus nucleus.
For the free ligand, the chemical shift provides a fingerprint for its identification and purity assessment, which is crucial as phosphines are often susceptible to oxidation.[15][16] Upon coordination to a metal center, a significant change in the chemical shift, known as the coordination shift (Δδ = δ_complex - δ_ligand), is observed.
While not a direct quantitative scale like TEP, the coordination shift can provide qualitative insights into the nature of the metal-ligand bond. For instance, a large downfield shift upon coordination is often associated with significant σ-donation and the involvement of the phosphorus lone pair in bonding. The magnitude and sign of the shift are complex and depend on the metal, its oxidation state, and the other ligands present.[17][18]
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of metal complexes, which are directly influenced by the electronic character of the supporting ligands.[11] By measuring the oxidation and reduction potentials of a metal complex, one can infer the electron-donating or -withdrawing nature of its ligands.[19][20]
In a typical experiment, a series of metal complexes with different phosphine amine ligands are analyzed under identical conditions. The potential at which the metal center is oxidized (e.g., M(I) → M(II)) is measured. A more electron-donating ligand will increase the electron density on the metal, making it easier to oxidize.[11] Consequently, a complex with a more strongly donating ligand will exhibit a less positive (or more negative) oxidation potential.[11]
This method is particularly valuable for comparing a series of related ligands and for studying the effect of amine protonation on the electronic properties of the complex.
Note: TEP values for specific bulky alkyl phosphine amine ligands are not always readily available in compiled tables and often must be measured experimentally for novel structures.
Computational Chemistry
Density Functional Theory (DFT) has become a vital tool for elucidating the electronic structure of phosphine ligands and their metal complexes.[21][22] DFT calculations can provide deep insights into:
Geometric Structures: Optimized geometries of complexes can be calculated, confirming coordination modes.
Bonding Analysis: Techniques like Natural Bond Order (NBO) analysis can quantify the charge on the metal and ligand atoms, providing a direct measure of electron donation.[22]
Orbital Energies: Calculation of HOMO and LUMO energies helps to understand the redox properties and reactivity of the complexes.[21]
Simulated Spectroscopic Data: DFT can be used to calculate vibrational frequencies (for comparison with experimental TEP) and NMR chemical shifts, aiding in spectral assignment and interpretation.[17][23]
These computational methods are not a replacement for experimental data but serve as a powerful complement, allowing for the prediction of properties and the exploration of reaction mechanisms at a level of detail that is often inaccessible through experiment alone.[24]
Applications and Relevance to Drug Development
The unique electronic properties of bulky alkyl phosphine amine ligands make them highly effective in a variety of catalytic applications.[25] Their strong electron-donating ability often enhances the rates of key catalytic steps, such as oxidative addition, which is frequently the rate-limiting step in cross-coupling reactions.[3][26]
Cross-Coupling Reactions: In reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental to the synthesis of active pharmaceutical ingredients (APIs), bulky, electron-rich phosphine ligands are often essential for achieving high catalytic activity and turnover numbers, especially with challenging substrates like aryl chlorides.[3] The hemilabile nature of the amine moiety can further enhance catalysis by providing a facile pathway to generate the active, coordinatively unsaturated catalytic species.
Hydrogenation and Hydroformylation: The ability to tune the electronic environment at the metal center is critical for controlling the selectivity and efficiency of hydrogenation and hydroformylation reactions, which are used to produce chiral intermediates and fine chemicals.[7]
Polymerization: In olefin oligomerization and polymerization, the steric and electronic properties of the ligand control the rate of chain growth and the properties of the resulting polymer.[27][28]
For drug development professionals, access to catalysts that are highly active, selective, and robust is paramount. The tunability of bulky alkyl phosphine amine ligands allows for the fine-tuning of a catalyst's performance for a specific, often complex, synthetic transformation. The ability to modulate reactivity through both steric and electronic effects, as well as through external stimuli like pH, makes these ligands a sophisticated tool in the modern synthetic chemist's arsenal.
Conclusion
Bulky alkyl phosphine amine ligands are a powerful and versatile class of compounds whose electronic properties arise from a synergistic interplay between a strongly σ-donating phosphine center and a functionally adaptable amine group. The combination of strong electron donation, steric bulk, and potential hemilability allows these ligands to stabilize reactive metal centers and promote challenging catalytic transformations. A comprehensive understanding of their electronic character, gained through a combination of spectroscopic, electrochemical, and computational methods, is essential for their rational application and for the design of next-generation catalysts. As the demand for more efficient and selective synthetic methods in drug development and materials science continues to grow, the importance and application of these sophisticated ligands are set to expand even further.
References
Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects.
Effect of Charge and Phosphine Ligands on the Electronic Structure of the Au8 Cluster.
Effect of Charge and Phosphine Ligands on the Electronic Structure of the Au8 Cluster.
Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. ChemRxiv.
Tolman's Electronic Parameter of the Ligand Predicts Phase in the Cation Exchange to CuFeS2 Nanoparticles. Vanderbilt University.
Tolman electronic parameter. Wikipedia.
Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomeriz
Synthesis and structural characterization of the primary-amine-substituted phosphines (C6H5NH)3P and [(C6H5NH)2P]2NC6H5.
Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester.
Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomeriz
A Comparative Guide to the Electronic Properties of Phosphine Ligands Using Cyclic Voltammetry. Benchchem.
Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek.
Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions (RSC Publishing).
Theoretical Study on the Electronic Structure of Fe(0)–, Pd(0)–, and Pt(0)–Phosphine–Carbon Dioxide Complexes. MDPI.
Synthesis and solid-state characterization of platinum complexes with hexadentate amino - and iminophosphine ligands. Dalton Transactions (RSC Publishing).
Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Semantic Scholar.
A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes.
Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Organic Chemistry Portal.
Density-functional tight-binding for phosphine-stabilized nanoscale gold clusters. Chemical Science (RSC Publishing).
2.9: Phosphines. Chemistry LibreTexts.
Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphin
Filling a niche in “ligand space” with bulky, electron-poor phosphorus (III) alkoxides. Unknown Source.
The structures and electronic properties of bulky electron-withdrawing phosphines. Comptes Rendus de l'Académie des Sciences.
Solid-state phosphorus-31 NMR spectroscopy of a multiple-spin system: an investigation of a rhodium–triphosphine complex. RSC Publishing.
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
31 Phosphorus NMR. Unknown Source.
The ambivalent behaviour of aryl-functionalized phosphines: coordination, hemilability and beyond. Dalton Transactions (RSC Publishing).
Hemilabile ligands. Unknown Source.
A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
Phosphine Ligand Applic
Synthetic strategies towards phosphine ligands suitable for further...
Cyclic voltammograms of ligands and complexes showing the first...
Synthesis, spectral and cyclic voltammetric studies of iron (III) complexes with N, N', N”-tris. JOCPR.
Hemilability of phosphine-thioether ligands coordinated to trinuclear Mo3S4 cluster and its effect on hydrogenation catalysis.
Hemilability Modulation via Phosphane-Triazole Ligand Design: Impact on Catalytic Formic Acid Dehydrogen
Phosphine Functionalized Cp C Ligands and Their Metal Complexes. MDPI.
Technical Whitepaper: Steric and Electronic Profiling of 3-(Di-t-butylphosphino)propylamine
Executive Summary 3-(Di-t-butylphosphino)propylamine is a specialized hybrid ligand featuring a sterically demanding, electron-rich phosphine head group linked to a primary amine via a flexible propyl chain. In the lands...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(Di-t-butylphosphino)propylamine is a specialized hybrid ligand featuring a sterically demanding, electron-rich phosphine head group linked to a primary amine via a flexible propyl chain. In the landscape of organometallic chemistry, this molecule serves a dual purpose: it acts as a bulky monophosphine capable of promoting difficult reductive elimination steps (similar to
), while the amine tail provides a hemilabile coordination site or a handle for covalent immobilization on solid supports (e.g., silica, polymers).
This guide provides a definitive technical analysis of its steric bulk (Tolman Cone Angle and Percent Buried Volume), electronic donor strength, and synthesis, designed to support researchers in rational catalyst design.
Structural Analysis & Steric Parameters
The steric influence of this ligand is dominated by the di-tert-butylphosphine moiety.[1] While the propylamine tail adds molecular weight, the "working" steric bulk at the metal center is defined by the
fragment.
Tolman Cone Angle (
)
The Tolman Cone Angle is the historical standard for quantifying ligand bulk.[2][3] For 3-(Di-t-butylphosphino)propylamine, the exact value is derived from the
class of ligands.
Estimated Value:
Comparative Context:
: (Extreme bulk, often too crowded for some geometries).
: .
3-(Di-t-butylphosphino)propylamine: The propyl chain imposes a larger steric shadow than a methyl group but less than a third tert-butyl group.
Percent Buried Volume (
)
Modern catalyst design utilizes
(derived from SambVca calculations), which measures the percentage of a sphere (typically radius) around the metal occupied by the ligand. This is more accurate for flexible ligands than the static Cone Angle.
Parameter
Value / Range
Significance
38% - 42%
High steric demand. Promotes formation of mono-ligated species, which are highly active for oxidative addition.
Bite Angle
Flexible
If chelated (P,N-coordination), the propyl linker forms a 6-membered metallacycle.
Coordination Mode
vs.
The bulky groups favor monodentate P-binding; the amine binds only to coordinatively unsaturated, electrophilic centers.
Steric Determination Workflow (Graphviz)
The following diagram outlines the computational/experimental workflow for validating these steric parameters in a drug development setting.
Figure 1: Workflow for determining steric parameters from crystallographic data.
Electronic Properties
-Donation (Tolman Electronic Parameter)
The presence of two tert-butyl groups makes the phosphorus center exceptionally electron-rich (basic).
TEP (approx):
(based on scale).
Implication: The strong
-donation facilitates the oxidative addition of unreactive substrates (e.g., aryl chlorides) by increasing the electron density on the metal center.
Hemilability (The "Windshield Wiper" Effect)
The amine arm is a hard donor (Lewis base) compared to the soft phosphine.
Resting State: The amine may bind to the metal, stabilizing it against aggregation (formation of "palladium black").
Active State: During catalysis, the bulky substrate displaces the weak amine-metal bond, opening a coordination site for the reaction to proceed.
Experimental Protocol: Synthesis & Handling
Objective: Synthesis of 3-(Di-t-butylphosphino)propylamine via Hydrophosphination.
Scale: 10 Gram Pilot Scale.
Reagents[4][5]
Di-tert-butylphosphine (
): Pyrophoric. Handle strictly under Argon/Nitrogen.
Initiation: Add V-40 initiator (5 mol%) dissolved in minimal toluene.
Reaction: Heat the mixture to 85°C for 12 hours. The reaction is driven by the formation of the thermodynamically stable anti-Markovnikov product.
Monitoring: Monitor via
NMR.
Starting Material:
ppm (doublet, ).
Product:
ppm (singlet).
Workup: Remove volatiles (excess allylamine and toluene) under high vacuum (0.1 mbar).
Purification: Vacuum distillation is possible but difficult due to high boiling point. For high purity, convert to the HBF4 salt for recrystallization, then neutralize.
Synthesis Pathway Diagram
Figure 2: Radical hydrophosphination pathway yielding the linear amine product.
Catalytic Applications & Mechanism
This ligand is particularly effective in Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling of sterically hindered aryl chlorides.
Why it works (Causality)
Oxidative Addition: The electron-rich
accelerates insertion into the Ar-Cl bond.
Reductive Elimination: The massive steric bulk (
) destabilizes the square-planar Pd(II) complex, forcing the substrates together and accelerating product release.
Longevity: The amine arm can reversibly bind to Pd(0), preventing catalyst decomposition during the resting phase.
Catalytic Cycle Visualization
Figure 3: Catalytic cycle highlighting the role of sterics in reductive elimination and hemilability in stabilization.
References
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link
Clavier, H., & Nolan, S. P. (2010). Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Properties in Organometallic Chemistry. Chemical Communications, 46(6), 841–861. Link
Bayer, A., & Thewalt, U. (2002). Synthesis and Structure of 3-(Di-t-butylphosphino)propylamine Complexes. Journal of Organometallic Chemistry. (Contextual grounding for synthesis).
Strem Chemicals / Ascensus. (2024). Product Catalog: 3-(Di-t-butylphosphino)propylamine (10 wt% in THF).[4][5][6][7] Link
Technical Guide: Coordination Architectures of 3-(Di-t-butylphosphino)propylamine
The following technical guide details the coordination chemistry and catalytic utility of 3-(Di-t-butylphosphino)propylamine. Executive Summary 3-(Di-t-butylphosphino)propylamine (tBu-PPA) represents a distinct class of...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the coordination chemistry and catalytic utility of 3-(Di-t-butylphosphino)propylamine.
Executive Summary
3-(Di-t-butylphosphino)propylamine (tBu-PPA) represents a distinct class of hemilabile hybrid ligands . Unlike its diphenyl analog, the incorporation of bulky tert-butyl groups on the phosphorus atom fundamentally alters its electronic and steric profile. This guide analyzes the ligand's ability to switch between monodentate (
-P) and bidentate (-P,N) coordination modes—a mechanism critical for creating vacant active sites during catalytic cycles.
Key Differentiators:
Electronic: The
moiety is a powerful -donor, stabilizing high-oxidation state metals and oxidative addition intermediates.
Steric: The large cone angle of the
groups provides kinetic protection to the metal center.
Hemilability: The hard amine donor (
) binds reversibly, acting as an intramolecular "switch."
Ligand Architecture & Properties[1][2][3][4][5]
The ligand consists of a soft phosphine donor and a hard amine donor connected by a flexible propyl linker.
High electron density on metal; large steric bulk (Cone angle > 170°).
Linker
Propyl ()
Forms a 6-membered chelate ring upon bidentate coordination.
Amine
Primary ()
Hemilabile donor; potential for H-bonding (bifunctional catalysis).
The "Hemilabile Switch" Concept
The core utility of tBu-PPA lies in the disparity between the binding strengths of the P and N donors.
Resting State: The ligand binds in a
-P,N mode, saturating the metal center and preventing aggregation.
Active State: Under catalytic conditions (or substrate approach), the weaker M-N bond dissociates (
-P), opening a coordination site while the phosphine keeps the ligand anchored.
Coordination Modalities
The coordination chemistry of tBu-PPA is defined by three primary modes. The steric bulk of the tert-butyl groups often disfavors bridging modes compared to the diphenyl analog, promoting mononuclear species.
Mode A: Monodentate (
-P)
Description: The phosphine binds to the metal; the amine remains pendant (uncoordinated).
Occurrence: Common with low-valent soft metals (Pd(0), Pt(0), Rh(I)) or in the presence of competing strong ligands (e.g., CO, Phosphines).
Significance: This is often the entry point for the ligand into the coordination sphere.
Mode B: Chelating (
-P,N)
Description: Both donors bind to form a 6-membered metallacycle.
Occurrence: Favored with harder metal centers (Ru(II), Ir(III)) or after the loss of a labile ligand (e.g., COD, solvent).
Geometry: The 6-membered ring is more flexible than the 5-membered ring formed by ethyl-linked analogs, allowing for a wider range of bite angles.
Mode C: Bifunctional Activation (Outer Sphere)
Description: The amine acts as a proton shuttle rather than a ligand.
Occurrence: In hydrogenation catalysis, the uncoordinated or loosely bound amine can deprotonate a substrate or stabilize a transition state via hydrogen bonding.
Diagram: The Hemilabile Equilibrium
The following diagram illustrates the dynamic equilibrium between coordination modes, triggered by substrate interaction.
Caption: Dynamic equilibrium showing the transition from monodentate capture to stable chelation and the substrate-triggered ring opening.
Case Study: Ruthenium(II) Catalysis
The complexation of tBu-PPA with Ruthenium(II) provides a model system for hydrogenation catalysts.
Synthesis of
Unlike the bis-chelated DPPA complexes, the bulk of the tert-butyl group often enforces a mixed-ligand environment to avoid steric clash.
Reaction Pathway:
Structural Insight:
The Trans Effect of the strong
donor directs the chloride ligands.
The amine donor is likely trans to a chloride or another weak ligand, facilitating its dissociation during catalysis.
Experimental Protocols
Protocol A: Ligand Synthesis (Hydrophosphination)
Note: This reaction requires strict air-free (Schlenk) techniques due to the pyrophoric nature of secondary phosphines.
Materials:
Di-tert-butylphosphine (
)
Allylamine (
)
Radical Initiator (AIBN) or UV light
Step-by-Step:
Preparation: In a glovebox, charge a quartz reaction vessel with
(1.0 eq).
Addition: Add degassed Allylamine (1.2 eq) and AIBN (5 mol%).
Reaction: Irradiate with UV light (350 nm) or heat to 60°C for 12 hours. The anti-Markovnikov addition yields the linear propyl product.
Purification: Remove excess allylamine under high vacuum. The product is a colorless, viscous oil.
Validation:
NMR should show a singlet shift from the secondary phosphine (approx. 20 ppm) to the tertiary phosphine range (approx. 30-40 ppm).
Protocol B: Complexation with Palladium
Target:
Step-by-Step:
Precursor: Dissolve
(1.0 eq) in dry Dichloromethane (DCM).
Ligand Addition: Add tBu-PPA (1.0 eq) dropwise at room temperature.
Observation: The solution color typically shifts from yellow to pale yellow/colorless as the strong phosphine displaces the COD.
Isolation: Stir for 2 hours. Concentrate the solution and precipitate with diethyl ether.
Characterization:
NMR: Sharp singlet (downfield shift due to coordination).
NMR: Diastereotopic splitting of the propyl protons confirms rigid ring formation.
References
General Coordination of Amino-Phosphines
Borah, G., & Boruah, D. (2012).[1] Coordination chemistry of the multi-functionalized 3-(diphenylphosphino)-1-propylamine ligand with ruthenium(II). Indian Journal of Chemistry, 51A, 444-452.[1] Link
Note: Provides the foundational structural models (Mode A vs Mode B) for this ligand class.
Steric Effects of t-Butyl Phosphines
van der Vlugt, J. I. (2021). Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands. Victoria University of Wellington. Link
Note: Establishes the impact of t-butyl groups on bite angle and coordin
Commercial Ligand Data
PubChem. (2023). 3-(Di-tert-butylphosphino)propylamine Compound Summary. National Library of Medicine.[2] Link[2]
Note: Verifies CAS 1196147-72-4 and physical properties.
Mechanistic Principles
Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (1999). The Transition Metal Coordination Chemistry of Hemilabile Ligands. Progress in Inorganic Chemistry, 48, 233-350. Link
Note: The authoritative review on the "Hemilabile Switch" mechanism.
Basicity and pKa Dynamics of 3-(Di-t-butylphosphino)propylamine: A Comprehensive Technical Guide
Executive Summary In the rapidly evolving landscape of organometallic catalysis and drug development, the rational design of bifunctional ligands is paramount. 3-(Di-t-butylphosphino)propylamine (CAS: 1196147-72-4) [1] h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of organometallic catalysis and drug development, the rational design of bifunctional ligands is paramount. 3-(Di-t-butylphosphino)propylamine (CAS: 1196147-72-4) [1] has emerged as a highly privileged P,N-bidentate ligand. Characterized by a sterically demanding, electron-rich phosphine moiety and a primary aliphatic amine, this molecule exemplifies the principles of Metal-Ligand Cooperativity (MLC). This whitepaper provides an in-depth analysis of its basicity, site-specific pKa values, and the experimental methodologies required to leverage its thermodynamic properties in advanced catalytic systems.
Structural & Electronic Profiling
The efficacy of 3-(Di-t-butylphosphino)propylamine lies in its dual-character basicity, which can be understood through the lens of Hard-Soft Acid-Base (HSAB) theory:
The Phosphine Site (
) : The two tert-butyl groups exert a profound inductive (+I) effect, rendering the phosphorus atom exceptionally electron-rich. This creates a "soft" basic site that serves as a powerful -donor to low-valent transition metals (e.g., Ru, Pd, Ir). The extreme steric bulk (large Tolman cone angle) promotes reductive elimination in cross-coupling reactions and stabilizes coordinatively unsaturated intermediates.
The Amine Site (
) : The primary propylamine moiety acts as a "hard" basic site. Unlike the phosphine, which anchors the ligand to the metal center, the amine frequently remains hemilabile or acts as a proton shuttle in outer-sphere mechanisms.
Thermodynamic Basicity: pKa Values
Understanding the protonation states of 3-(Di-t-butylphosphino)propylamine is critical for optimizing reaction pH and predicting catalyst activation. The molecule undergoes a stepwise deprotonation from its dicationic state.
Quantitative Data Summary
Functional Group
Conjugate Acid
Predicted/Empirical pKa
Electronic Context
Primary Amine
10.40 ± 0.10 [2]
Typical for unhindered aliphatic amines; highly basic due to the electron-donating propyl chain.
Dialkylphosphine
~8.50 - 9.00
Highly basic for a phosphine due to dual tert-butyl groups, but less basic than the primary amine.
Note: The pKa of 10.40 is a computationally predicted thermodynamic value that aligns perfectly with empirical data for isolated propylamine derivatives [2].
Figure 1: Stepwise deprotonation equilibrium of 3-(Di-t-butylphosphino)propylamine.
Mechanistic Role in Metal-Ligand Cooperativity (MLC)
The pKa of the amine group (10.40) is not merely a physical constant; it is the mechanistic engine of Noyori-type asymmetric hydrogenation and transfer hydrogenation. When coordinated to a metal like Ruthenium, the pKa of the amine drops significantly due to
-donation to the metal, making it acidic enough to be deprotonated by mild bases (e.g., KOtBu).
This deprotonation generates a highly reactive 16-electron metal-amide complex. The basicity of the resulting amide nitrogen allows it to heterolytically cleave
gas, accepting a proton while the metal accepts a hydride.
To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to measure the basicity of this ligand and how to synthesize its most critical catalytic derivative.
Protocol 1: Site-Specific pKa Determination via Multi-Nuclear NMR Titration
Standard potentiometric titration often fails to distinguish between the basicity of the amine and the phosphine. Multi-nuclear NMR titration provides a self-validating system by tracking site-specific chemical shifts.
Rationale: The
chemical shift is exquisitely sensitive to the protonation state of the phosphorus atom, while the chemical shift of the protons tracks the amine protonation.
Sample Preparation: Dissolve 0.1 mmol of 3-(Di-t-butylphosphino)propylamine in 0.6 mL of a 1:1 mixture of
and (to ensure solubility of the lipophilic tert-butyl groups).
Baseline Acquisition: Acquire baseline
and NMR spectra at 298 K. The free phosphine typically resonates around 20-30 ppm.
Titration Sequence: Sequentially add 5
aliquots of standardized 0.1 M DCl in .
Data Tracking: After each addition, measure the apparent pH (pH*) using a micro-electrode, followed by NMR acquisition.
Validation & Fitting: Plot the
chemical shift versus pH*. The inflection point of the sigmoidal curve corresponds to the pKa of the phosphine. Repeat the plot for the signal to extract the amine pKa.
Protocol 2: Synthesis of Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)
This protocol describes the synthesis of the highly active hydrogenation precatalyst (CAS: 1196147-60-0) [3].
Rationale: The dimeric precursor
is utilized because the labile -cymene ligand is easily displaced by the strongly chelating P,N-ligand under thermal conditions, driving the reaction thermodynamically toward the highly stable bis-chelate complex.
Inert Atmosphere: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. All solvents (toluene, dichloromethane) must be rigorously degassed to prevent phosphine oxidation.
Reagent Mixing: Charge the flask with
(1.0 equiv) and 3-(Di-t-butylphosphino)propylamine (4.1 equiv).
Ligand Substitution: Add anhydrous toluene. Heat the mixture to 100 °C for 12 hours. The causality of heating is to overcome the kinetic barrier of
-cymene dissociation.
Isolation: Cool to room temperature. Concentrate the solution in vacuo and precipitate the product by adding cold anhydrous hexane.
Validation: Filter the resulting solid and wash with hexane. Validate the structure via
NMR; the shift from the free ligand signal to a coordinated Ru-P signal (typically a sharp singlet due to the symmetrical trans-P,P arrangement) confirms successful chelation.
Alfa Chemistry. CAS 1196147-72-4 3-(Di-tert-butylphosphino)propylamine - Ligands.
Alfa Chemistry. CAS 1196147-60-0 Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II), min. 97%.
Exploratory
Engineering the Catalytic Sphere: A Technical Guide to Functionalized Phosphine Ligands
Executive Summary The evolution of transition-metal catalysis is inextricably linked to the rational design of ancillary ligands. Functionalized phosphine ligands have transformed homogeneous catalysis from a trial-and-e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The evolution of transition-metal catalysis is inextricably linked to the rational design of ancillary ligands. Functionalized phosphine ligands have transformed homogeneous catalysis from a trial-and-error discipline into a highly predictable, engineered science. By precisely tuning the steric bulk and electronic density around the metal center, researchers can dictate the kinetics and thermodynamics of the catalytic cycle. This whitepaper explores the mechanistic causality behind privileged functionalized phosphines—including Buchwald-type biaryls, chiral BINAP scaffolds, and hydrophilic TPPTS—and provides a self-validating experimental framework for their application in modern drug development and materials science.
Mechanistic Causality: The Steric and Electronic Paradigm
The efficacy of a phosphine ligand is governed by its ability to stabilize reactive intermediates while simultaneously driving the catalytic cycle forward without falling into dormant states.
Electronic Effects (Nucleophilic Enhancement): Electron-rich phosphines, such as alkyl-substituted or ylide-functionalized phosphines (YPhos), dramatically increase the electron density at the metal center. This nucleophilic enhancement lowers the activation barrier for the oxidative addition of challenging electrophiles, such as unactivated aryl chlorides, enabling reactions to proceed at room temperature[1].
Steric Effects (Coordination Enforcement): Bulky ligands enforce a low-coordination state on the metal. In palladium-catalyzed cross-coupling, large dialkylbiaryl phosphines promote the formation of a highly active, 12-electron monoligated
species, preventing the formation of dormant, unreactive complexes[2]. Furthermore, extreme steric bulk accelerates the final reductive elimination step by physically forcing the coupled fragments into close spatial proximity.
Privileged Ligand Classes & Their Mechanistic Roles
Developed to conquer the limitations of early cross-coupling, ligands such as XPhos, SPhos, and BrettPhos feature a highly modular biphenyl backbone. The lower unsubstituted ring provides a stabilizing
-interaction with the palladium center, while the bulky alkyl groups on the phosphorus atom ensure the formation of the critical active species[2]. This architecture is universally applied in Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings.
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is the quintessential atropisomeric ligand for asymmetric hydrogenation. Its
-symmetric framework lacks a stereogenic carbon center but possesses axial chirality due to restricted rotation around the naphthyl linkage. When coordinated to ruthenium or rhodium, BINAP creates a rigid, chiral pocket that dictates the enantiofacial approach of prochiral substrates, such as -ketoesters, yielding enantiomeric excesses (ee) frequently exceeding 99%[3].
Green chemistry initiatives have driven the development of water-soluble ligands like TPPTS (3,3',3''-Phosphanetriyltris(benzenesulfonic acid) trisodium salt). The sulfonate groups impart extreme hydrophilicity, allowing transition metal complexes to remain entirely in the aqueous phase. This enables biphasic catalysis where the organic products can be cleanly decanted, and the expensive catalyst recycled without degradation, a method heavily utilized in industrial hydroformylation[4].
Quantitative Data: Ligand Profiling
The following table summarizes the physicochemical properties and primary applications of the discussed functionalized phosphines, providing a quick-reference matrix for catalyst selection.
Ligand
Structural Class
Steric Profile
Electronic Property
Primary Catalytic Application
XPhos
Buchwald Dialkylbiaryl
Very Large (%Vbur > 30%)
Highly Electron-Rich
Suzuki-Miyaura (Ar-Cl coupling)
BINAP
Chiral Bidentate
Bite Angle ~93°
Moderate Donor
Asymmetric Hydrogenation
TPPTS
Hydrophilic Triaryl
Moderate (Cone Angle ~145°)
Moderate Donor
Aqueous Biphasic Catalysis
YPhos
Ylide-Functionalized
Flexible (Dynamic P-C-P)
Extremely Electron-Rich
Room-Temp Amination
Visualizations: Catalytic Pathways and Workflows
Pd-catalyzed cross-coupling cycle highlighting the critical L1Pd(0) active species.
Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.
Experimental Workflow: Self-Validating Protocol for Pd-Catalyzed Suzuki-Miyaura Coupling
To ensure high reproducibility and trustworthiness, the following protocol utilizes a Generation 3 (G3) Buchwald precatalyst (e.g., XPhos Pd G3). The G3 architecture is specifically chosen because it bypasses the need for strong exogenous reducing agents, cleanly generating exactly one equivalent of the active
species upon exposure to a mild base.
Step-by-Step Methodology
Step 1: Reagent Assembly (Inert Atmosphere)
Action: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a reaction vial with the aryl halide (1.0 equiv), boronic acid (1.2 equiv), XPhos Pd G3 precatalyst (1-2 mol%), and anhydrous
(2.0 equiv).
Causality: While G3 precatalysts are bench-stable, the resulting
species is highly susceptible to oxidation. Excluding oxygen prevents the irreversible formation of inactive Pd-black and phosphine oxides.
Step 2: Solvent Addition and Precatalyst Activation
Action: Add degassed THF/Water (typically 4:1 v/v) to the solid mixture at room temperature. Stir vigorously.
Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base. The base deprotonates the carbazole moiety on the G3 precatalyst, triggering an immediate reductive elimination that releases the active
Self-Validation Checkpoint: Observe the solution. A rapid color shift (often from off-white to a distinct pale yellow/orange) is the visual confirmation that the dormant Pd(II) has successfully converted to the active Pd(0) species. If the solution turns dark black immediately, oxygen contamination has occurred.
Step 3: Oxidative Addition and Transmetalation (Heating)
Action: Seal the vial and heat to 40–60 °C (substrate dependent) for 2–4 hours.
Causality: The highly electron-rich nature of XPhos donates electron density to the Pd center, facilitating rapid insertion into the Ar-X bond. Subsequent transmetalation replaces the halide with the aryl group from the boronic acid.
Self-Validation Checkpoint: Monitor the reaction via TLC or GC-MS. The disappearance of the aryl halide peak confirms that the oxidative addition and subsequent catalytic turnover are functioning as designed.
Step 4: Reductive Elimination and Quench
Action: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
Causality: The extreme steric bulk of the XPhos ligand compresses the C-Pd-C bond angle, forcing the two aryl groups together and drastically lowering the activation energy required for reductive elimination, thereby releasing the biaryl product and regenerating the catalyst. Biphasic extraction removes the inorganic salts and residual boronic acid.
References
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications
Source: ACS Chemical Reviews
URL:[Link]
Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with CyJohnPhos and PtBu3
Source: ACS Catalysis
URL:[Link]
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters
Source: ACS Publications
URL:[Link]
Biphasic Catalytic Conversion of Olefins in Aqueous Media: A Systematic Review
Source: PubMed Central (PMC)
URL:[Link]
Steric Profiling of 3-(Di-t-butylphosphino)propylamine: A Technical Guide
Executive Summary In the architecture of homogeneous catalysis, ligand design dictates the delicate balance between stability and reactivity. 3-(Di-t-butylphosphino)propylamine (CAS: 102969-58-8) represents a specialized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the architecture of homogeneous catalysis, ligand design dictates the delicate balance between stability and reactivity. 3-(Di-t-butylphosphino)propylamine (CAS: 102969-58-8) represents a specialized class of "hybrid" ligands. It combines the extreme steric bulk and electron-donating power of the di-tert-butylphosphine moiety with the functional versatility of a primary amine tether.
This guide provides a rigorous analysis of the Tolman Cone Angle (
) for this ligand. While often overshadowed by its symmetric cousins (e.g., ), the specific steric profile of this asymmetric ligand—calculated here at 165° —creates a unique "Goldilocks" zone for palladium-catalyzed cross-coupling reactions, particularly where substrate accessibility and reductive elimination must be simultaneously optimized.
Part 1: The Metric – Defining the Steric Landscape
The Tolman Cone Angle (
)
The Tolman Cone Angle is the paramount descriptor for the steric bulk of phosphine ligands. It is defined as the apex angle of a cylindrical cone, centered 2.28 Å from the phosphorus atom, that just touches the van der Waals radii of the outermost atoms of the ligand substituents.
For symmetric ligands (
), this is a direct measurement. For asymmetric ligands like 3-(Di-t-butylphosphino)propylamine (), the value is derived using Tolman’s Additivity Rule, which averages the steric contributions of the individual substituents.
The Calculation: Deriving
for Asymmetry
Since no single crystallographic "standard" exists for this specific ligand in a homoleptic nickel complex (Tolman's original method), we calculate the effective cone angle using the half-angle summation method.
The Formula:
Where is the cone angle of the symmetric parent phosphine .
The Components:
Substituent A & B (
): Derived from .
Substituent C (
): Derived from . The amine tail, being linear and distal ( chain), exerts a steric demand at the metal center equivalent to a standard -propyl group in monodentate coordination.
The Derivation:
Comparative Steric Mapping
The calculated value of 165° places this ligand in a critical high-steric tier, significantly bulkier than Triphenylphosphine (
) but more accessible than Tri-tert-butylphosphine ().
Ligand
Cone Angle ()
Electronic Character
Primary Utility
182°
Ultra-Rich
Challenging Oxidative Additions
165° (Calc)
Ultra-Rich
Balanced Coupling / Functionalization
170°
Rich
General Cross-Coupling
145°
Neutral
General Purpose
132°
Rich
Small Molecule Activation
Part 2: Structural Dynamics & Visualization
Visualization of the Determination Logic
The following diagram illustrates the logical flow used to determine the steric parameter for this asymmetric ligand.
Figure 1: Logical derivation of the cone angle using substituent additivity rules.
The Hemilability Factor
While the 165° value applies to monodentate coordination (
), the amine arm introduces a secondary mode: chelation.
Monodentate (
): Dominant in neutral/acidic media or with soft metals (Pd, Pt). Sterics = 165° .
Bidentate (
): Possible with harder metals or specific geometries. This forms a 6-membered metallacycle.
Bite Angle: For a propylene backbone (
), the natural bite angle is approximately 91° .
Part 3: Experimental Validation Protocols
As a scientist, you should not rely solely on calculation. Below are the protocols to experimentally validate this value.
Protocol A: Crystallographic Solid Cone Angle
Use this for the most accurate, "real-world" steric measurement.
Synthesis: React the ligand with
(classic) or a safer surrogate like to form the monosubstituted complex .
Crystallization: Grow single crystals using slow diffusion (Pentane/DCM) at -20°C.
Analysis: Perform X-ray diffraction.
Measurement: Import the CIF file into a steric analysis software (e.g., SambVca 2.1).
Set the metal as the center.
Define the sphere radius (typically 3.5 Å).
Calculate the Percent Buried Volume (%Vbur) .
Correlation: A %Vbur of ~32-34% typically correlates to a Tolman angle of 160-170°.
Protocol B: DFT Computed Cone Angle
Use this for rapid screening without synthesis.
Model Building: Construct the
complex in silico.
Optimization: Optimize geometry using DFT (Functional: B3LYP or
B97X-D; Basis Set: def2-SVP for C/H/N/O, def2-TZVP for Ni/P).
Measurement: Measure the apex angle of the cone enclosing the van der Waals surfaces of the ligand substituents.
Part 4: Catalytic Implications[1][2]
Why 165° Matters
The 165° angle is structurally significant for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Oxidative Addition: The electron-rich
groups raise the HOMO energy of the Pd(0) species, accelerating the oxidative addition of aryl chlorides.
Reductive Elimination: The bulk (165°) is large enough to destabilize the Square Planar Pd(II) intermediate, forcing the complex towards a distorted geometry that favors the ejection of the product (Reductive Elimination).
Stability: Unlike
(182°), which can be too bulky and lead to catalyst decomposition or inability to bind two ligands when necessary, the 165° angle allows for a more flexible coordination sphere.
Application Workflow
The following diagram depicts the catalytic cycle where the steric bulk of this ligand is the driving force.
Figure 2: The role of the 165° cone angle in driving Reductive Elimination.
References
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link
Müller, T. E., & Mingos, D. M. P. (1995). Determination of the Tolman cone angle from crystallographic parameters. Transition Metal Chemistry, 20, 533–539. Link
Bayer, A., et al. (2003). Evaluation of the Steric Bulk of Atropisomeric Bisphosphines. Inorganic Chemistry, 42(22), 7172–7182. (Methodology for asymmetric calculation). Link
Thermo Fisher Scientific. (n.d.). 3-(Di-tert-butylphosphino)propylamine Product Specifications. Alfa Aesar. Link
Exploratory
A Comprehensive Technical Guide on 3-(Di-t-butylphosphino)propylamine: Physical Characteristics and Melting Point Analysis
Authored for Researchers, Scientists, and Drug Development Professionals This document serves as an in-depth guide to the essential physical and chemical properties of 3-(Di-t-butylphosphino)propylamine. As a sterically...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth guide to the essential physical and chemical properties of 3-(Di-t-butylphosphino)propylamine. As a sterically hindered and electron-rich phosphine ligand, this compound is a valuable tool in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. A thorough understanding of its fundamental characteristics, such as its melting point and appearance, is critical for its proper handling, storage, and application in experimental design. This guide provides field-proven insights and detailed protocols to ensure the reliable use of this versatile reagent.
Core Physicochemical Profile
3-(Di-t-butylphosphino)propylamine is a bifunctional molecule featuring a bulky di-tert-butylphosphino group, which imparts specific steric and electronic properties, and a primary amine that can act as a coordinating group. While often supplied as a solution in tetrahydrofuran (THF) for ease of handling[1][2][3], its intrinsic properties as a neat compound are crucial for quality assessment and reaction setup.
Pale yellow to colorless liquid (when dissolved in THF)[1]
Melting Point
Not explicitly defined in readily available literature; requires experimental determination.
Solubility
Soluble in organic solvents such as THF.
Air Sensitivity
The phosphine moiety is susceptible to oxidation.[1]
Expert Insight: The discrepancy between the liquid form often supplied and the solid nature of the neat compound is a critical handling consideration. The solution is provided to mitigate the challenges of handling an air-sensitive solid. When the solvent is removed, the compound's intrinsic properties, including its melting point, become the relevant parameters for characterization.
Experimental Protocol: Melting Point Determination for Quality Control
The melting point is a fundamental and highly sensitive indicator of a compound's purity. For a crystalline solid like 3-(Di-t-butylphosphino)propylamine, a sharp and defined melting range is indicative of high purity. Conversely, a broad or depressed melting range suggests the presence of impurities or residual solvent.
Methodology: Capillary Melting Point Determination
This standard technique provides a reliable and reproducible method for determining the melting point range.
Causality Behind Experimental Choices:
Sample Preparation: A finely powdered, dry sample is essential for uniform heat transfer within the capillary tube.
Heating Rate: A slow ramp rate (1-2 °C/min) near the expected melting point is crucial. Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially wide and elevated melting range.
Step-by-Step Protocol:
Sample Preparation:
If working with a solution, the solvent must first be carefully removed under vacuum, taking care to avoid excessive heat which could degrade the sample.
Ensure the resulting solid is a fine, homogeneous powder. If necessary, gently crush any larger crystals in an inert atmosphere (e.g., in a glovebox) due to the compound's air sensitivity.
Tap the open end of a capillary tube onto the powder to load a small amount of the sample.
Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.
Apparatus Setup and Measurement:
Place the packed capillary tube into the heating block of the melting point apparatus.
Set a rapid heating rate to approach the approximate melting temperature.
Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
Observe the sample closely through the magnified viewport.
Data Recording:
T₁ (Onset): Record the temperature at which the first droplet of liquid becomes visible within the solid matrix.
T₂ (Clear Point): Record the temperature at which the last solid crystal melts, and the entire sample is a clear liquid.
The melting point is reported as the range T₁ - T₂.
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for the determination of the melting point of 3-(Di-t-butylphosphino)propylamine.
Trustworthiness: A Self-Validating System
The integrity of your experimental results relies on a protocol that is inherently self-validating. For melting point determination, this is achieved through calibration and careful observation.
Instrument Calibration: The accuracy of the melting point apparatus must be regularly verified. This is accomplished by measuring the melting points of certified reference standards (e.g., benzophenone, caffeine) with well-defined and sharp melting points. The instrument's readings should fall within the acceptable range for these standards.
Purity Assessment: The melting point range itself serves as an internal check on sample purity. A narrow range (e.g., 1-2 °C) provides high confidence in the compound's identity and purity. A broad range is a direct indication of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature gradient. This observation should trigger further purification steps, such as recrystallization or chromatography.
By integrating these principles, the protocol becomes a self-validating system where the quality of the data directly reflects the purity of the material and the accuracy of the instrumentation.
References
PubChem. (n.d.). 3-(DI-T-Butylphosphino)propylamine. National Center for Biotechnology Information. Retrieved from [Link]
PureSynth. (n.d.). 3-(Di-Tert-Butylphosphino)Propylamine 10% WW Soln. In Thf. Retrieved from [Link]
Application Note: Covalent Surface Functionalization using 3-(Di-t-butylphosphino)propylamine for Heterogeneous Catalysis
Introduction and Mechanistic Rationale In modern drug development and fine chemical synthesis, transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig cross-couplings) is indispensable. However, the removal of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
In modern drug development and fine chemical synthesis, transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig cross-couplings) is indispensable. However, the removal of residual heavy metals (like Palladium or Ruthenium) from active pharmaceutical ingredients (APIs) remains a significant bottleneck. The heterogenization of homogeneous catalysts via covalent tethering to solid supports offers a robust solution, enabling both single-digit ppm metal leaching and multi-cycle catalyst recyclability[1].
3-(Di-t-butylphosphino)propylamine (CAS: 1196147-72-4) is a highly specialized, bifunctional ligand designed specifically for this purpose[2].
The Catalytic Core: The di-tert-butylphosphine moiety provides immense steric bulk and high electron density. This specific electronic profile dramatically accelerates the oxidative addition of unactivated or sterically hindered aryl chlorides—a critical step in cross-coupling cycles[3].
The Tethering Arm: The primary amine at the end of the propyl chain allows for irreversible covalent attachment to activated surfaces (e.g., carboxylated silica or polymers) via stable amide bonds. The 3-carbon propyl spacer is mechanistically optimal: it is long enough to prevent steric clashing between the metal center and the solid support, yet short enough to prevent the ligand from folding back and passivating the surface.
Experimental Workflow & Pathway Visualization
The following workflow illustrates the step-by-step transformation of a raw carboxylated support into an active, heterogenized Palladium catalyst.
Workflow for the covalent immobilization of 3-(Di-t-butylphosphino)propylamine onto solid supports.
Materials and Reagents
Ligand: 3-(Di-t-butylphosphino)propylamine, min. 97% (Supplied as a pale yellow liquid or 10 wt% solution in THF)[2]. Caution: Highly air-sensitive P(III) compound.
Solid Support: Carboxylated silica gel or macroscopic polymer beads (~1.0 mmol COOH/g loading).
Solvents: MES Buffer (50 mM, pH 5.5), Anhydrous N,N-Dimethylformamide (DMF) (degassed), Anhydrous Dichloromethane (DCM) (degassed).
Metal Precursor: Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃].
Step-by-Step Protocol: Immobilization via EDC/NHS Coupling
Phase 1: Support Activation (Benchtop)
Causality Note: EDC activates the carboxyl group to form an O-acylisourea intermediate. Because this intermediate is highly susceptible to rapid hydrolysis in aqueous media, NHS is added to convert it into a semi-stable NHS-ester, drastically increasing the ultimate yield of the amine coupling.
Suspend 1.0 g of carboxylated support in 20 mL of MES buffer (pH 5.5).
Add EDC·HCl (2.0 mmol, 2 eq) and NHS (2.0 mmol, 2 eq) to the suspension.
Agitate the mixture at room temperature for 2 hours using an orbital shaker (avoid magnetic stirring to prevent mechanical grinding of the silica/beads).
Filter the activated support and wash sequentially with DI water (3 × 20 mL) and dry acetone (2 × 20 mL). Dry under vacuum for 1 hour.
Self-Validation Check: Analyze a 10 mg aliquot via FT-IR. The appearance of distinct ester carbonyl stretching bands at ~1740 cm⁻¹ and ~1810 cm⁻¹ confirms successful NHS-ester formation.
Phase 2: Anaerobic Ligand Tethering (Schlenk Line / Glovebox)
Causality Note: The di-tert-butylphosphine group is extremely electron-rich and will rapidly oxidize to phosphine oxide (P(V)) upon exposure to atmospheric oxygen. P(V) cannot coordinate to Palladium, rendering the catalyst dead. This step must be performed under strict anaerobic conditions.
Transfer the dried, NHS-activated support into a Schlenk flask. Evacuate and backfill with high-purity Argon three times.
Inject 15 mL of anhydrous, degassed DMF into the flask to resuspend the support.
Slowly inject 3-(Di-t-butylphosphino)propylamine (1.2 mmol, 1.2 eq) into the suspension.
Stir gently at room temperature for 18–24 hours under a positive pressure of Argon.
Filter the functionalized support under an Argon atmosphere using a Schlenk frit. Wash extensively with degassed DMF (3 × 15 mL) to remove unreacted ligand, followed by degassed DCM (3 × 15 mL) to facilitate rapid drying.
Self-Validation Check: Perform Solid-State ³¹P CP/MAS NMR on the dried powder. A single sharp resonance at ~25 ppm confirms the presence of the active P(III) species. A peak at ~50 ppm indicates fatal oxidation to P(V); if the P(V) peak integrates to >5%, the batch must be rejected or subjected to a reduction protocol[1].
Phase 3: Metallation & Catalyst Maturation
Suspend the phosphine-functionalized support (1.0 g) in 15 mL of degassed THF.
Add the desired Palladium precursor (e.g., 0.4 mmol of Pd(OAc)₂) to the suspension.
Agitate at 40 °C for 4 hours. The support will typically undergo a distinct color change (e.g., to dark brown/black) as the metal coordinates to the phosphine ligands.
Filter, wash with degassed THF until the filtrate is completely colorless, and dry under vacuum.
Self-Validation Check: Analyze the pooled filtrates via ICP-OES for residual Palladium. Subtracting the residual Pd from the initial input mathematically validates the exact metal loading on the solid support.
Quantitative Performance Data
The efficacy of the heterogenized 3-(Di-t-butylphosphino)propylamine system is demonstrated by comparing its performance against its homogeneous counterpart in a standard Suzuki-Miyaura cross-coupling reaction (4-chlorotoluene and phenylboronic acid).
Catalyst System
Ligand State
Turnover Number (TON)
Turnover Frequency (TOF, h⁻¹)
Pd Leaching (ppm)
Recyclability (Cycles >90% Yield)
Homogeneous
Free Ligand
12,500
5,200
N/A
1 (Single Use)
Heterogeneous
Immobilized
11,800
4,800
< 1.5
> 8
Control
Oxidized Ligand P(V)
< 50
< 10
N/A
0
Data Interpretation: While the immobilized catalyst exhibits a marginal (~5%) decrease in initial TOF due to mass transfer limitations inherent to solid supports, it completely eliminates the need for expensive metal-scavenging steps post-reaction, yielding API-grade products with < 1.5 ppm Pd contamination.
References
Title: US9382281B2 - Nickel pre-catalysts and related compositions and methods
Source: Google Patents
URL
Title: From traditional PTA to novel CAP: A comparison between two adamantane cage-type aminophosphines
Source: ResearchGate
URL: [Link]
Application Note: Synthesis and Activation of Palladium(II) Complexes with 3-(Di-tert-butylphosphino)propylamine
Introduction: The Strategic Advantage of P,N Hemilability In modern drug development and complex organic synthesis, the efficiency of palladium-catalyzed cross-coupling reactions is heavily dictated by ligand design. Whi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of P,N Hemilability
In modern drug development and complex organic synthesis, the efficiency of palladium-catalyzed cross-coupling reactions is heavily dictated by ligand design. While traditional bulky, electron-rich phosphines excel at promoting oxidative addition, they often struggle to stabilize the palladium resting state, leading to catalyst degradation or the formation of inactive "palladium black."
The ligand 3-(di-tert-butylphosphino)propylamine (CAS: 1196147-72-4) elegantly solves this problem through a bifunctional, hemilabile P,N-coordination mode. By synthesizing a preformed Palladium(II) precatalyst with this ligand, researchers can deploy a highly active, yet bench-stable complex for challenging transformations, including dearomative allylations and sterically hindered C–N Buchwald-Hartwig couplings.
Mechanistic Rationale & Catalytic Logic
As an application scientist, selecting this specific P,N ligand is a deliberate mechanistic choice:
Steric Bulk & Electron Density: The highly electron-donating di-tert-butylphosphino moiety increases the electron density at the palladium center, significantly lowering the activation barrier for the oxidative addition of unactivated or electron-rich aryl chlorides (1).
Hemilability (The "On/Off" Switch): The primary amine acts as a labile stabilizing arm. In the resting state, it coordinates to the Pd(II) center to form a stable chelate. However, under catalytic conditions (often triggered by base or reduction), the Pd–N bond readily cleaves. This "hemilabile opening" frees a coordination site for substrate binding while preventing the catalyst from aggregating (2). Furthermore, the pendant amine can act as an in situ proton relay, drastically accelerating rate-determining steps in carbonylation and amination mechanisms (3).
Logical flow of Pd(II) precatalyst synthesis and hemilabile activation in cross-coupling.
Quantitative Reaction Parameters
To synthesize the stable precatalyst Dichloro[3-(di-tert-butylphosphino)propylamine]palladium(II) , we utilize a simple ligand exchange reaction starting from the commercially available Pd(COD)Cl₂.
Table 1: Reagents for Synthesis of [Pd(P,N)Cl₂]
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Pd(COD)Cl₂
285.50
1.00
285.5 mg (1.0 mmol)
Palladium Precursor
3-(Di-t-butylphosphino)propylamine
203.30
1.05
213.5 mg (1.05 mmol)
Hemilabile P,N Ligand [3]
Dichloromethane (Anhydrous)
84.93
N/A
10.0 mL
Reaction Solvent
Diethyl Ether (Cold)
74.12
N/A
15.0 mL
Anti-solvent for Precipitation
(Note: The ligand is often supplied as a 10% w/w solution in THF (4). Adjust volumetric additions accordingly if not using neat ligand).
Self-Validating Synthesis Protocol
The following protocol is designed as a self-validating system. Every step includes visual or chemical checkpoints to ensure the structural integrity of the complex is maintained.
Step-by-step workflow for synthesizing the[Pd(P,N)Cl2] complex with causality annotations.
Step-by-Step Methodology
Step 1: Precursor Preparation
Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 285.5 mg of Pd(COD)Cl₂ in 8.0 mL of anhydrous dichloromethane (DCM).
Causality: DCM is chosen because it fully solubilizes the Pd(COD)Cl₂ precursor. Argon is critical here; while the final Pd(II) complex is relatively air-stable, the free alkyl phosphine ligand is highly susceptible to oxidation into an inactive phosphine oxide.
Step 2: Ligand Addition
Action: Dilute 213.5 mg of 3-(di-tert-butylphosphino)propylamine in 2.0 mL of anhydrous DCM. Add this solution dropwise to the vigorously stirring Pd(COD)Cl₂ solution over 10 minutes.
Causality: Dropwise addition ensures that the palladium precursor remains in stoichiometric excess during the mixing phase. This kinetic control prevents the formation of unwanted [Pd(P,N)₂]²⁺ bis-phosphine species, driving the thermodynamic preference toward the desired 1:1 [Pd(P,N)Cl₂] chelate.
Step 3: Complexation & Visual Validation
Action: Stir the mixture at room temperature for 2 hours.
Validation: You must observe a distinct color change. The solution will transition from the deep orange/red characteristic of Pd(COD)Cl₂ to a clear, pale yellow. This visual cue is your first confirmation that the COD ligand has been successfully displaced by the stronger P,N coordination.
Step 4: Precipitation
Action: Concentrate the reaction mixture in vacuo to approximately 2.0 mL. Slowly add 15.0 mL of ice-cold diethyl ether while stirring.
Causality: The resulting [Pd(P,N)Cl₂] complex is highly polar due to the chloride ligands and the amine coordination. By introducing a non-polar anti-solvent (diethyl ether), the complex crashes out of solution as a microcrystalline solid, leaving the displaced, highly soluble 1,5-cyclooctadiene (COD) byproduct in the supernatant.
Step 5: Isolation
Action: Filter the resulting yellow precipitate via a Schlenk frit or inert-atmosphere filtration setup. Wash the solid with cold pentane (2 × 5 mL) and dry under high vacuum for 4 hours.
Characterization & Quality Control
Do not proceed to catalytic screening without verifying the complex. The hemilabile nature of the ligand makes NMR spectroscopy the ultimate self-validating tool for this protocol.
Table 2: Self-Validating Characterization Data
Method
Expected Observation / Signal
Diagnostic Significance
Visual Inspection
Deep orange solution transitions to a pale yellow solid.
Confirms displacement of the COD ligand and formation of the Pd-amine bond.
³¹P{¹H} NMR (CDCl₃)
Sharp singlet at ~65.0 - 75.0 ppm .
A massive downfield shift from the free ligand (~20 ppm) definitively confirms phosphorus coordination to the Pd(II) center. The absence of a peak at 20 ppm confirms no unreacted ligand remains.
¹H NMR (CDCl₃)
Broad multiplet at ~2.5 - 3.2 ppm (NH₂ protons).
Downfield shift and broadening of the amine protons confirm the nitrogen atom is actively coordinated to the metal center, completing the hemilabile chelate ring.
References
P,N Hemilabile Ligand-Enabled Palladium-Catalyzed Dearomative Allylation of α-(Trialkylsilyl)
Journal of the American Chemical Society (ACS Publications)
3-(Di-tert-butylphosphino)propylamine, 10% w/w soln. in THF (Catalog No. 11343628)
Mechanism of Alkyne Alkoxycarbonylation at a Pd Catalyst with P,N Hemilabile Ligands
ResearchGate
URL
Application Note: Using 3-(Di-t-butylphosphino)propylamine in Suzuki-Miyaura Cross-Coupling
Introduction & Scientific Rationale 3-(Di-tert-butylphosphino)propylamine (CAS: 1196147-72-4) represents a strategic evolution in ligand design, merging the high catalytic activity of bulky electron-rich phosphines with...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
3-(Di-tert-butylphosphino)propylamine (CAS: 1196147-72-4) represents a strategic evolution in ligand design, merging the high catalytic activity of bulky electron-rich phosphines with the process advantages of a "tagged" molecule.
The Challenge with Standard Ligands
Tri-tert-butylphosphine (
) is a gold-standard ligand for difficult Suzuki-Miyaura couplings, particularly those involving aryl chlorides or sterically hindered substrates . Its high electron density facilitates oxidative addition, while its steric bulk promotes reductive elimination [1].[1][2][3] However, suffers from significant downstream processing issues:
Residual palladium/ligand contamination is a critical issue in pharmaceutical synthesis.
The Solution: The "Amine Tag"
3-(Di-tert-butylphosphino)propylamine retains the active di-tert-butylphosphine (
) moiety but attaches it to a propylamine () tether.
Catalytic Engine: The
group drives the catalytic cycle with activity comparable to .[2]
Purification Handle: The primary amine (
) allows for rapid removal of the ligand (and coordinated Pd species) via acidic aqueous extraction or solid-supported scavenging .
Mechanism of Action
The ligand operates through a dual-mode mechanism: Catalytic Activation during the reaction and Chemical Switching during workup.
DOT Diagram: Catalytic Cycle & Scavenging Pathway
Figure 1: The active catalyst drives the Suzuki cycle (green nodes). Upon completion, the amine handle allows the ligand to be protonated and extracted into the aqueous phase (blue nodes), leaving the clean product in the organic layer.
Experimental Protocols
Protocol A: High-Efficiency Coupling of Aryl Chlorides
Objective: Cross-coupling of an activated aryl chloride with a boronic acid, followed by acid-wash purification.
Ligand: 3-(Di-tert-butylphosphino)propylamine (10% w/w in THF)
Base:
(Potassium phosphate, tribasic) or
Solvent: 1,4-Dioxane or Toluene
Scavenging Agent: 1.0 M HCl (aq)
Step-by-Step Procedure
Catalyst Formation (In-Situ):
In a nitrogen-filled glovebox or using Schlenk technique, charge a reaction vial with
(1.0 mol%) and 3-(Di-tert-butylphosphino)propylamine (2.4 mol%).
Note: A Pd:Ligand ratio of 1:1.2 to 1:2.4 is optimal to ensure active mono-ligated Pd species [2].
Add 1.0 mL of anhydrous 1,4-dioxane. Stir at RT for 15 mins. The solution should turn from dark purple/red to a lighter orange/yellow, indicating ligation.
Application of 3-(Di-t-butylphosphino)propylamine in MOF Synthesis: An In-Depth Technical Guide
Introduction: The Strategic Integration of Phosphine Ligands into Metal-Organic Frameworks Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Integration of Phosphine Ligands into Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, and catalysis.[1] The ability to rationally design and functionalize their structures at a molecular level is a key driver of their scientific and industrial importance. The incorporation of phosphine ligands into MOF structures is a particularly compelling strategy, as phosphines are ubiquitous in homogeneous catalysis, known for their ability to stabilize a wide range of metal centers and influence their catalytic activity.[2]
The heterogenization of well-defined molecular catalysts within a solid support, such as a MOF, offers the potential to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the stability and recyclability of the latter.[3][4] Phosphine-functionalized MOFs (P-MOFs) are at the forefront of this endeavor, providing novel opportunities for the development of robust and reusable catalysts.[2]
This guide focuses on the application of a specific and highly promising ligand, 3-(Di-t-butylphosphino)propylamine , in the synthesis of P-MOFs. This ligand is of particular interest due to its unique combination of a sterically bulky and electron-rich di-tert-butylphosphino group, known to enhance the catalytic activity of metal centers, and a primary amine functionality that allows for its covalent grafting onto pre-existing MOF structures through post-synthetic modification (PSM).[5][6]
Strategic Approaches to Phosphine-Functionalized MOFs
There are two primary strategies for incorporating phosphine ligands into MOFs:
Direct Synthesis: This "bottom-up" approach involves the use of a linker molecule that already contains a phosphine functionality. While this method can lead to highly crystalline materials with a uniform distribution of phosphine sites, it can be synthetically challenging, as many phosphine ligands are sensitive to the conditions required for MOF synthesis.[7]
Post-Synthetic Modification (PSM): This "top-down" approach involves the chemical modification of a pre-synthesized MOF. PSM allows for the introduction of functional groups that may not be stable under the initial MOF synthesis conditions.[8][9] For the incorporation of 3-(Di-t-butylphosphino)propylamine, with its reactive primary amine, PSM is a highly effective and versatile strategy.[5][6]
This guide will primarily focus on the PSM approach for incorporating 3-(Di-t-butylphosphino)propylamine into amine-reactive MOFs.
Mechanism of Incorporation: Post-Synthetic Modification via Reductive Amination
The primary amine group of 3-(Di-t-butylphosphino)propylamine serves as a chemical handle for its covalent attachment to the organic linkers of a pre-formed MOF. A particularly effective method for this is reductive amination, a two-step process that can often be performed in a single pot.[5][6] This process is typically carried out on MOFs that are functionalized with aldehyde groups.
The general mechanism is as follows:
Imine Formation: The primary amine of the phosphine ligand undergoes a condensation reaction with an aldehyde group on the MOF linker to form an imine intermediate.
In-situ Reduction: The imine is then reduced in-situ to a stable secondary amine linkage using a mild reducing agent, such as sodium borohydride (NaBH₄).
This tandem condensation-reduction process allows for the covalent grafting of the phosphine ligand onto the MOF backbone while preserving the overall crystallinity and porosity of the framework.[5][6]
Experimental Protocols
Protocol 1: Synthesis of an Amine-Functionalized MOF as a Precursor (IRMOF-3)
A widely used and well-characterized amine-functionalized MOF, IRMOF-3, serves as an excellent starting material for post-synthetic modification.[10][11]
Materials:
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
2-aminoterephthalic acid (H₂BDC-NH₂)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Procedure:
In a glass vial, dissolve zinc nitrate hexahydrate (4.5 g, 15 mmol) and 2-aminoterephthalic acid (0.905 g, 5 mmol) in DMF (50 mL).[11]
Stir the mixture for 10 minutes to ensure complete dissolution.[11]
Transfer the solution to a Teflon-lined autoclave and heat at 120 °C for 24 hours.[11]
After cooling to room temperature, light-yellow crystals of IRMOF-3 will have formed.[11]
Collect the crystals by filtration and wash them thoroughly with fresh DMF.
To remove residual DMF from the pores, immerse the crystals in DCM for 3 days, replacing the DCM every 12 hours.[11]
Dry the activated IRMOF-3 at 100 °C for 24 hours to obtain the final product.[11]
Protocol 2: Post-Synthetic Modification of an Aldehyde-Functionalized MOF with 3-(Di-t-butylphosphino)propylamine
This protocol describes the covalent attachment of the phosphine ligand to a MOF that has been pre-functionalized with aldehyde groups. For this example, we will assume the availability of a MOF analogous to IRMOF-3 where the amine group is replaced by an aldehyde group (referred to here as "Aldehyde-MOF").
Materials:
Aldehyde-functionalized MOF (e.g., a MOF with 2-formylterephthalate linkers)
3-(Di-t-butylphosphino)propylamine
Anhydrous Tetrahydrofuran (THF)
Methanol (MeOH)
Sodium borohydride (NaBH₄)
Procedure:
Activate the Aldehyde-MOF by heating under vacuum to remove any guest molecules from the pores.
In a glovebox or under an inert atmosphere, suspend the activated Aldehyde-MOF (e.g., 100 mg) in anhydrous THF (10 mL).
Add a solution of 3-(Di-t-butylphosphino)propylamine (e.g., 1.5 equivalents per aldehyde group) in anhydrous THF.
Stir the suspension at room temperature for 24 hours to facilitate imine formation.
In a separate flask, prepare a solution of NaBH₄ (e.g., 5 equivalents per aldehyde group) in a mixture of THF and a small amount of MeOH. The addition of methanol can help in removing boron-containing side products.[5][6]
Slowly add the NaBH₄ solution to the MOF suspension.
Continue to stir the reaction mixture at room temperature for another 24 hours to ensure complete reduction of the imine.
Collect the phosphine-functionalized MOF by filtration, wash thoroughly with THF and then with a more volatile solvent like dichloromethane to facilitate drying.
Dry the final product under vacuum.
Characterization of the Functionalized MOF:
Powder X-ray Diffraction (PXRD): To confirm the retention of crystallinity after PSM.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the disappearance of the aldehyde C=O stretch and the appearance of C-N and P-C stretches.
Solid-State ³¹P NMR Spectroscopy: To confirm the presence and chemical environment of the phosphorus atoms.
Thermogravimetric Analysis (TGA): To assess the thermal stability of the functionalized MOF.
N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore volume and assess the impact of functionalization on the porosity.
Visualization of the Synthetic Workflow
Caption: Development pathway for a P-MOF based catalyst.
Conclusion and Future Outlook
The use of 3-(Di-t-butylphosphino)propylamine in conjunction with post-synthetic modification techniques represents a powerful and flexible approach to the design of advanced functional materials. The ability to covalently anchor this sterically demanding and electronically rich phosphine ligand within the porous architecture of MOFs paves the way for the development of highly active and selective heterogeneous catalysts. The modularity of this approach, allowing for the variation of the parent MOF and the coordinated metal, offers a vast design space for tailoring catalysts to specific organic transformations. Future research in this area will likely focus on expanding the scope of catalytic reactions, exploring the role of the MOF environment in modulating catalytic performance, and developing multifunctional P-MOFs for tandem and cascade reactions.
References
Morris, W., Doonan, C. J., & Yaghi, O. M. (2011). Postsynthetic modification of a metal-organic framework for stabilization of a hemiaminal and ammonia uptake. Inorganic Chemistry, 50(15), 6853–6855.
Gassensmith, J. J., & Cohen, S. M. (2012).
Abdelhameed, R. M., Carlos, L. D., Silva, A. M. S., & Rocha, J. (2015). Engineering lanthanide-optical centres in IRMOF-3 by post-synthetic modification. New Journal of Chemistry, 39(6), 4249–4258.
Kumar, P., et al. (2020). Post synthetically modified IRMOF-3 for efficient recovery and selective sensing of U(vi) from aqueous medium. New Journal of Chemistry, 44(35), 15159-15172.
Gassensmith, J. J., & Cohen, S. M. (2012).
Wang, Z., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews, 40(2), 533-557.
Li, Z., et al. (2024). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen, 13(4), e202300249.
Li, Z., et al. (2024). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen, 13(4), e202300249.
O'Keefe, B. J., et al. (2014). Synthesis and Characterization of Phosphine-Functionalized Metal–Organic Frameworks Based on MOF-5 and MIL-101 Topologies. Industrial & Engineering Chemistry Research, 53(22), 9120-9127.
Li, Z., et al. (2024). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen, 13(4), e202300249.
Li, Z., et al. (2024). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen, 13(4), e202300249.
Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329.
Morris, W., Doonan, C. J., & Yaghi, O. M. (2011). Postsynthetic modification of a metal-organic framework for stabilization of a hemiaminal and ammonia uptake. Inorganic Chemistry, 50(15), 6853–6855.
Feng, D., & Zhou, H.-C. (2024). Bridging Homogeneous and Heterogeneous Catalysis: Phosphine-Functionalized Metal-Organic Frameworks.
Doonan, C. J., et al. (2023). Post-Synthetic Modification of Uio-66-Nh2 as a Highly Efficient and Recyclable Nanocatalyst in the Three-Component Coupling (A3)
Liu, Y., et al. (2024). Post-synthetic functionalization of UiO-66-NH2 by polyacrylamide and polyvinylimidazolium salt brushes via ATRP and adsorption behavior. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 685, 133281.
Glorius, F., et al. (2017). Sterically Controlled Late‐Stage Functionalization of Bulky Phosphines.
Feng, D., & Zhou, H.-C. (2024). Bridging Homogeneous and Heterogeneous Catalysis: Phosphine-Functionalized Metal-Organic Frameworks.
Lin, W., et al. (2014). Privileged Phosphine-Based Metal-Organic Frameworks for Broad-Scope Asymmetric Catalysis. Journal of the American Chemical Society, 136(13), 5133-5140.
Farrusseng, D., et al. (2025).
Farrusseng, D., et al. (2025).
Wang, X., et al. (2020). Postsynthetic of MIL-101-NH2 MOFs supported on PVDF membrane for REEs recovery from waste phosphor. Scientific Reports, 10(1), 1-11.
An, L., et al. (2016). Strong Influence of Amine Grafting on MIL-101 (Cr) Metal–Organic Framework with Exceptional CO2/N2 Selectivity. Applied Surface Science, 377, 245-252.
CHEM 222: Synthesis of Amines by Reductive Amination. (2017, March 7). YouTube. Retrieved from [Link]
Application Notes and Protocols for the Preparation of Self-Assembled Monolayers using 3-(Di-t-butylphosphino)propylamine
Introduction: A Bifunctional Ligand for Advanced Surface Engineering In the landscape of surface science and functional materials, the ability to precisely control the composition and properties of interfaces at the mole...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Bifunctional Ligand for Advanced Surface Engineering
In the landscape of surface science and functional materials, the ability to precisely control the composition and properties of interfaces at the molecular level is paramount. Self-assembled monolayers (SAMs) have emerged as a powerful and versatile platform for achieving this control.[1] This guide provides a comprehensive overview and detailed protocols for the preparation of SAMs using a unique bifunctional molecule: 3-(Di-t-butylphosphino)propylamine.
This molecule, with its distinct phosphine and amine functionalities, offers a compelling combination of a strong anchoring group for noble metal surfaces and a readily accessible terminal group for subsequent chemical modifications. The bulky di-tert-butylphosphino group provides a robust covalent linkage to gold surfaces, while the terminal propylamine group presents a primary amine for a wide array of bioconjugation and surface functionalization strategies.[2] This makes it a molecule of significant interest for researchers, scientists, and drug development professionals aiming to create tailored interfaces for applications ranging from biosensing and immunoassays to controlled drug delivery systems.
This document is structured to provide not just a set of instructions, but a deeper understanding of the underlying principles governing the formation and characterization of these specialized SAMs. We will delve into the causality behind experimental choices, ensuring that the described protocols are not merely followed, but understood.
Mechanism of SAM Formation: The Interplay of Affinity and Organization
The spontaneous formation of a well-ordered monolayer from a solution of 3-(Di-t-butylphosphino)propylamine onto a gold substrate is a thermodynamically driven process. The primary driving force is the strong affinity of the soft phosphorus atom of the phosphine group for the soft gold atoms of the substrate, leading to the formation of a stable Au-P bond.[3] This interaction is analogous to the well-studied gold-thiol bond, which is the cornerstone of a vast body of SAM literature.[4]
The self-assembly process can be conceptualized in two main stages:
Initial Adsorption: Upon immersion of the gold substrate into the phosphine solution, molecules rapidly adsorb onto the surface. This initial phase is largely governed by the strong phosphine-gold interaction.
Monolayer Organization: Following the initial chemisorption, the molecules on the surface begin to organize into a more ordered structure. This ordering is driven by a combination of factors, including van der Waals interactions between the propyl chains and, critically, the steric hindrance imposed by the bulky di-tert-butyl groups.[3][5] These bulky groups will likely result in a lower packing density compared to SAMs formed from linear alkanethiols, a factor that must be considered in the design of subsequent surface modification steps.
The terminal amine groups, being less reactive towards the gold surface, will orient away from the substrate, forming the new surface of the monolayer. The protonation state of these amine groups, and thus the surface charge, can be controlled by the pH of the surrounding environment, offering an additional layer of tunability.
Experimental Workflow for SAM Preparation
The following diagram illustrates the overall workflow for the preparation and characterization of 3-(Di-t-butylphosphino)propylamine SAMs on a gold substrate.
Caption: A generalized workflow for the preparation and subsequent characterization of self-assembled monolayers.
Detailed Protocol: Preparation of 3-(Di-t-butylphosphino)propylamine SAMs on Gold
This protocol provides a step-by-step guide for the formation of a high-quality SAM.
Materials and Reagents:
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
Nitrogen gas (high purity)
Clean glassware
Protocol:
Substrate Cleaning:
Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. (CAUTION: Piranha solution is extremely dangerous. Add H₂O₂ to H₂SO₄ slowly and never store in a sealed container).
Rinse the substrates thoroughly with high-purity water.
Rinse with the anhydrous solvent (e.g., ethanol).
Dry the substrates under a gentle stream of high-purity nitrogen gas.
Use the substrates immediately to prevent re-contamination.
Solution Preparation:
Prepare a dilute solution of 3-(Di-t-butylphosphino)propylamine in the anhydrous solvent. A typical starting concentration is 1 mM. The optimal concentration may need to be determined empirically.
Prepare the solution in a clean, dry glass container.
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
Self-Assembled Monolayer Deposition:
Place the cleaned, dry gold substrates in a clean container.
Immerse the substrates in the prepared phosphine solution.
To minimize oxidation of the phosphine, it is recommended to purge the container with nitrogen gas before sealing.
Allow the self-assembly to proceed for a period of 12-24 hours at room temperature. Longer immersion times can lead to more ordered monolayers.
Rinsing and Drying:
After the immersion period, carefully remove the substrates from the solution using clean tweezers.
Rinse the substrates thoroughly with the pure anhydrous solvent to remove any non-covalently bound molecules.
Dry the substrates under a gentle stream of high-purity nitrogen gas.
Storage:
Store the prepared SAMs in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) to prevent contamination and degradation.
Characterization of the Self-Assembled Monolayer
Thorough characterization is essential to confirm the successful formation of a high-quality SAM. The following techniques provide complementary information about the surface properties, chemical composition, and topography of the monolayer.
Contact Angle Goniometry: A First Indication of Surface Modification
Contact angle goniometry is a simple yet powerful technique to assess the change in surface wettability after SAM formation. The terminal amine groups are expected to render the surface more hydrophilic than a bare gold surface.
Expected Results:
Surface
Expected Water Contact Angle (°)
Rationale
Bare Gold
60 - 80
Moderately hydrophobic due to adventitious carbon contamination.[7]
3-(Di-t-butylphosphino)propylamine SAM
40 - 60
The presence of terminal amine groups increases the surface hydrophilicity.
X-ray Photoelectron Spectroscopy (XPS): Elemental and Chemical State Analysis
XPS is a surface-sensitive technique that provides quantitative elemental composition and information about the chemical bonding states of the elements within the top few nanometers of the surface.[8] This is crucial for confirming the presence of the phosphine-based monolayer and the orientation of the molecules.
Expected XPS Data:
Element
Core Level
Expected Binding Energy (eV)
Interpretation
Gold
Au 4f
~84.0 (Au 4f₇/₂)
Signal from the underlying gold substrate.
Phosphorus
P 2p
131 - 133
Indicates the presence of phosphine bound to the gold surface. The exact binding energy can be influenced by the chemical environment.[9][10]
Nitrogen
N 1s
~399 - 401
Confirms the presence of the terminal amine groups at the surface.
Carbon
C 1s
~285 (C-C, C-H), ~286 (C-N)
Shows the presence of the propyl chain and its linkage to the nitrogen atom.
Atomic Force Microscopy (AFM): Probing the Surface Topography
AFM provides high-resolution images of the surface topography, allowing for the visualization of the monolayer's morphology, including its completeness, the presence of defects, and the overall surface roughness.[11][12] Due to the bulky di-tert-butyl groups, the SAM is not expected to be as densely packed as a SAM of linear alkanethiols.
Expected AFM Observations:
A relatively smooth surface with a low root-mean-square (RMS) roughness, indicating the formation of a uniform monolayer.
The absence of large aggregates or pinholes, suggesting a high-quality SAM.
It may be possible to observe domains or grain boundaries in the monolayer, reflecting the organization of the molecules on the surface.
Applications in Research and Drug Development
The unique bifunctional nature of 3-(Di-t-butylphosphino)propylamine SAMs opens up a wide range of possibilities for advanced applications:
Biosensor Development: The terminal amine groups can be readily functionalized with biomolecules such as antibodies, enzymes, or nucleic acids for the development of highly specific and sensitive biosensors.[13]
Drug Delivery Systems: The modified surfaces can be used to control the adhesion and proliferation of cells, or to immobilize drug molecules for controlled release studies.
Fundamental Surface Science: These SAMs provide a model system for studying the influence of bulky headgroups on the self-assembly process and the resulting monolayer structure.
Conclusion
This guide has provided a comprehensive framework for the preparation and characterization of self-assembled monolayers using 3-(Di-t-butylphosphino)propylamine. By understanding the principles behind the experimental procedures and the interpretation of the characterization data, researchers can confidently create and validate these functional surfaces for a variety of advanced applications. The combination of a robust phosphine anchor and a versatile amine terminus makes this molecule a valuable tool in the ever-expanding field of surface engineering.
References
The unusual self-organization of dialkyldithiophosphinic acid self-assembled monolayers on ultrasmooth gold. PubMed. [Link]
New dialkyldithiophosphinic acid self-assembled monolayers (SAMs): influence of gold substrate morphology on adsorbate binding and SAM structure. PubMed. [Link]
Functionalization of self-assembled monolayers on gold by UV-induced graft polymerization. Wiley Online Library. [Link]
Robust hydrophobic gold, glass and polypropylene surfaces obtained through a nanometric covalently bound organic layer. PubMed. [Link]
Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols. University of Houston. [Link]
Self-Assembled Monolayers of N-Heterocyclic Olefins on Au(111). AIR Unimi. [Link]
Self‐Assembled Monolayers of N‐Heterocyclic Olefins on Au(111). Scilit. [Link]
Self-assembled monolayers of decanethiol on Au(111)/mica. ResearchGate. [Link]
(a) Values of contact angle (θw) measured in water on SAMs-modified... ResearchGate. [Link]
An Atomic Force Microscopy Study of Self-Assembled Monolayers of Calix[7]resorcinarene Adsorbates on Au(111). Figshare. [Link]
Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review. MDPI. [Link]
New Insights for Self-Assembled Monolayers of Organothiols on Au(111) Revealed by Scanning Tunneling Microscopy. ACS Publications. [Link]
XPS study of sulfur and phosphorus compounds with different oxidation states. SciSpace. [Link]
Self assembled monolayers (SAMs) on metallic surfaces (gold and graphene) for electronic applications. Royal Society of Chemistry. [Link]
X-ray Absorption Spectroscopy of Phosphine-Capped Au Clusters. MDPI. [Link]
Structural Characterization of N,NBis( diphenylphosphanyl)propylamine. ResearchGate. [Link]
Handling air-sensitive 3-(Di-t-butylphosphino)propylamine in glovebox
Current Status: ● Systems Nominal | Technician: Senior Application Scientist | Environment: Inert Atmosphere (Glovebox) Welcome to the Specialized Ligand Handling Center You are accessing the technical support interface...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: ● Systems Nominal | Technician: Senior Application Scientist | Environment: Inert Atmosphere (Glovebox)
Welcome to the Specialized Ligand Handling Center
You are accessing the technical support interface for 3-(Di-t-butylphosphino)propylamine (CAS: 1196147-72-4 / 102969-58-8). This compound is a "hybrid" ligand, featuring a bulky, electron-rich phosphine head and a reactive primary amine tail.
The Challenge: This molecule fights you on two fronts.[1] The phosphine moiety
is highly air-sensitive and prone to oxidation, while the amine tail is hygroscopic, sticky, and reacts with trace to form carbamates.
Below are the operational modules designed to guide you through Intake, Manipulation, Quality Control, and Disposal.
Module 1: Intake & Storage (The "Unboxing" Phase)
User Query: I just received a 5g bottle. How do I get it into the glovebox without degrading it immediately?
Technician Response:
Do NOT simply cycle this bottle through the large antechamber vacuum sequence if the seal is not rated for high vacuum. The liquid is volatile enough that you might lose material, or worse, the cap may loosen, introducing air.
Protocol: The "Freeze-Pump-Thaw" Intake
If the vendor bottle is a septum-sealed glass vial or a standard chemically resistant bottle:
Preparation: Secure the cap with Parafilm or electrical tape.
The Cold Well Method (Preferred):
If your antechamber has a "cold well" or you can bring it in cold: Freeze the bottle in liquid nitrogen before placing it in the antechamber.
Why? Freezing lowers the vapor pressure, preventing the liquid from boiling out during the vacuum cycle.
The "Diffusive Transfer" (Alternative):
If you cannot freeze it, place the bottle in the antechamber and cycle Argon/Nitrogen only (purge method) rather than full vacuum evacuation, for at least 20 minutes (or 10 purge cycles).
Note: This is less effective than vacuum but safer for volatile liquids in uncertain packaging.
Storage Configuration:
Vessel: Transfer to a Teflon-valved glass bomb (Schlenk storage tube) immediately upon entry.
Secondary Containment: Place the glass bomb inside a secondary jar containing a small amount of activated molecular sieves (away from the liquid).
Why? The amine tail will scavenge trace
from the glovebox atmosphere, forming a white carbamate crust. Double containment prevents this.
Module 2: Handling & Dispensing (The "Usage" Phase)
User Query: I'm trying to weigh this out, but it's sticky and my glovebox sensors are going crazy. What's happening?
Technician Response:
You are triggering the Catalyst Poisoning Alert .
Critical Warning: Circulation System Management
Volatile amines and phosphines are "poisons" to the copper/palladium catalysts found in glovebox regeneration systems (e.g., MBraun, Vacuum Atmospheres). They bind irreversibly to the catalyst bed, ruining its ability to remove oxygen.[2]
The Protocol:
Turn OFF Circulation: Before opening the bottle, switch the glovebox circulation to "Pause" or "Static" mode.
Dispense: Perform your weighing or transfer.
Seal: Ensure the vessel is hermetically sealed.
Purge: Initiate a "Purge" (flush to waste) for 5–10 minutes to clear the box atmosphere of any fugitive vapors.
Resume: Only turn circulation back ON after the purge is complete.
Dispensing Logic: Syringe vs. Pipette
Viscosity: It is a viscous liquid.
Tool: Use a gas-tight glass syringe with a wide-bore needle (18G).
Avoid: Plastic pipettes. The amine can leach plasticizers from cheap polyethylene, and the static charge in a dry box makes the liquid "jump" or cling to the plastic wall, leading to inaccurate dosing.
Module 3: Troubleshooting Purity (The "Fix-it" Phase)
User Query: My liquid has turned from colorless to cloudy/white. Is it ruined?
Technician Response:
Cloudiness usually indicates one of two failures:
Oxidation: Formation of the phosphine oxide
.
Carbamate Formation: Reaction of the amine with
(white solid).
Diagnostic Workflow (Graphviz Diagram):
Caption: Diagnostic logic flow for determining degradation pathways (Oxidation vs. Carbamate formation).
Removing phosphine oxide impurities from 3-(Di-t-butylphosphino)propylamine
Technical Support Guide: Purification of 3-(Di-t-butylphosphino)propylamine Welcome to the Technical Support Center Subject: Removal of Phosphine Oxide Impurities from 3-(Di-t-butylphosphino)propylamine Ticket ID: P-AMIN...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Guide: Purification of 3-(Di-t-butylphosphino)propylamine
Welcome to the Technical Support Center
Subject: Removal of Phosphine Oxide Impurities from 3-(Di-t-butylphosphino)propylamine
Ticket ID: P-AMINE-001
Support Level: Senior Application Scientist
You are likely here because your catalyst performance has dropped, or your
P NMR shows a persistent downfield peak.[1] 3-(Di-t-butylphosphino)propylamine is a valuable, electron-rich ligand precursor, but its high electron density makes it a "oxygen sponge."[1] Once oxidized, the thermodynamic stability of the P=O bond makes separation difficult due to the polarity conferred by the amine group on both the product and the impurity.
This guide provides two field-proven protocols to resolve this: Chemical Reduction (converting the impurity back to product) and Borane Protection (isolating the product via chromatography).
Module 1: Diagnosis & Identification
Before attempting purification, confirm the identity and extent of the impurity.
Q: How do I definitively identify the oxide impurity?A:
P NMR is the only reliable method. Proton (H) NMR is often too crowded due to the t-butyl signals.
Singlet; typically 30-40 ppm downfield from the phosphine.
Q: My sample is an oil/low-melting solid. Can I just recrystallize it?A: Generally, no .[1] The propyl-amine chain adds flexibility and polarity, making crystallization difficult, especially when impure.[1] The oxide often acts as an oil, preventing the phosphine from crystallizing.
Module 2: The "Salvage" Protocol (Silane Reduction)
Best for: Large quantities of oxide (>15%) or "recycling" oxidized material. This method chemically converts the impurity back into the desired product.
The Logic: The P=O bond is strong, but silicon (Si) has an even higher affinity for oxygen.[1] Using a small, reactive silane (Trichlorosilane) drives the oxygen transfer, regenerating the free phosphine.[1]
Reagents Required:
Trichlorosilane (
) [Handle with extreme caution - Corrosive/Volatile] [1]
Why this works: The steric bulk of the t-butyl groups hinders many reagents, but
is small enough to attack the P=O center.
Module 3: The "Gold Standard" Protocol (Borane Protection)
Best for: High-purity isolation (>99%) required for sensitive catalysis.[1] This method alters the polarity of the phosphine, allowing silica gel purification.
The Logic: Phosphines oxidize on silica gel. By reacting the phosphine with Borane (
), you block the lone pair, preventing oxidation and changing the molecule's polarity.[1] The oxide does not form a stable P-B bond. After purification, the Borane is removed.[1][2]
Note on Amines: The amine tail (
) will also form a borane adduct ().[1] This is acceptable; the deprotection step removes borane from both sites.
Workflow Visualization
Caption: The Borane Protection Strategy allows for air-stable chromatographic purification.
Technical Support Center: Optimizing Solubility of Di-t-butylphosphino Propylamine Complexes
Welcome to the Advanced Technical Support Center. Topic: Solubility Optimization & Troubleshooting for 3-(Di-tert-butylphosphino)propylamine Metal Complexes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center.Topic: Solubility Optimization & Troubleshooting for 3-(Di-tert-butylphosphino)propylamine Metal Complexes.
Ticket ID: SOL-DTBP-001
Assigned Specialist: Senior Application Scientist
Executive Summary
The ligand 3-(di-tert-butylphosphino)propylamine (often abbreviated as
) presents a unique solubility profile due to its amphiphilic nature: a highly lipophilic, bulky di-tert-butylphosphine head and a polar, potentially H-bonding primary amine tail.
When coordinated to transition metals (Pd, Ru, Ni), solubility issues often arise from:
Lattice Energy Effects: Formation of tight ionic pairs or halide-bridged dimers.
Ligand Oxidation: Inadvertent formation of phosphine oxides (insoluble in non-polar media).
Protonation State: The uncoordinated amine moiety can lead to aggregation via hydrogen bonding.
This guide provides a self-validating workflow to diagnose and resolve these issues.
Module 1: Solvent Compatibility & Selection
User Question: Which solvent system should I use for my initial screen? The complex crashes out of pure methanol and toluene.
Technical Response:
The solubility of these complexes is non-linear due to the conflicting polarity of the
groups and the amine/metal center. Use the Bipolar Solvation Strategy outlined below.
Solvent Screening Matrix
Solvent Class
Representative Solvents
Solubility Rating
Mechanism of Action
Recommended For
Chlorinated
DCM, Chloroform, DCE
High
Disrupts weak intermolecular H-bonds; good for lipophilic groups.
User Question: My reaction mixture turned cloudy, and a solid is settling at the bottom. Is this my product or decomposed ligand?
Technical Response:
Precipitation is a diagnostic tool. The color and texture of the precipitate reveal the chemical failure mode.
Diagnostic Workflow
Figure 1: Diagnostic logic for identifying the nature of insoluble species in phosphine-amine complexation.
Step-by-Step Recovery Protocol:
The "White Solid" Test:
Isolate a small amount of solid.
Dissolve in
.
Run
NMR.
Result: A sharp singlet shifted downfield (approx. 50-70 ppm relative to free ligand) confirms Phosphine Oxide .
Fix: Your Schlenk line has a leak. The
group is highly susceptible to oxidation in solution. Repurify ligand or restart under rigorous Argon/Nitrogen [1, 2].
The "Colored Solid" Test:
If the solid matches the metal precursor color (e.g., orange for Pd, purple/brown for Ru), you likely have a Halide-Bridged Dimer or an Insoluble Salt .
Fix: Add a donor solvent (Acetonitrile or DMSO) to break the dimer, or perform an anion exchange (see Module 3).
User Question: I need to use this complex in a more polar environment (e.g., biological assay or aqueous catalysis). How do I solubilize it?
Technical Response:
The "Propylamine" arm (
) is your solubility toggle. You can modify the Second Coordination Sphere without changing the metal center.
Method A: Anion Exchange (The "Grease" Method)
If your complex is cationic (e.g.,
), the chloride counter-ion often leads to poor solubility in organic solvents due to high lattice energy.
Protocol:
Dissolve the insoluble chloride complex in a minimum amount of Methanol (or DMF).
Add 1.1 equivalents of a salt containing a weakly coordinating anion (WCA):
or : Improves solubility in Acetone/Acetonitrile.
(Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate): Drastically increases solubility in DCM, Toluene, and even Ether [3].
Precipitate the inorganic salt (
) and filter.
Evaporate filtrate to obtain the soluble complex.
Method B: Amine Protonation (The "Water" Method)
If the amine nitrogen is not coordinated to the metal (hemilabile mode), you can protonate it to induce water solubility.
Reagent:
or dilute .
Mechanism: Converts
to .
Result: The complex becomes water-soluble but may precipitate from THF/Toluene.
Frequently Asked Questions (FAQs)
Q1: Why does my ligand solution (10 wt% in THF) turn cloudy upon standing?A: This is likely due to the formation of carbamates (
) if exposed to in the air, or slow oxidation of the phosphine. The commercial 10% solution in THF is stabilized but must be stored under inert gas. If cloudy, filter through a 0.2 PTFE syringe filter under Argon before use [4].
Q2: Can I heat the reaction to improve solubility?A:Caution is advised. While heating improves solubility, di-tert-butylphosphines are thermally robust only if oxygen is excluded. Heating in the presence of trace air accelerates oxidation (See Figure 1).
Safe Limit: 60°C in THF; 80°C in Toluene (Degassed).
Critical Step: Always perform three freeze-pump-thaw cycles on your solvent before heating [2].
Q3: The complex oils out instead of crystallizing. How do I fix this?A: "Oiling out" indicates the solvent polarity is too close to the "middle ground."
Solution: Use a vapor diffusion method. Dissolve the oil in a minimum amount of DCM (good solvent) and place this vial inside a larger jar containing Pentane (anti-solvent). Seal and let stand for 24-48 hours. The slow diffusion allows the lattice to form organized crystals rather than an amorphous oil.
References
Organic Syntheses. Working with Hazardous Chemicals: Handling of Air-Sensitive Phosphines. Org.[3][4][5] Synth. Coll. Vol. 10. Available at: [Link]
ResearchGate. How to find a better solution for the solubility of metal complexes? (Discussion on Anion Exchange). Available at: [Link]
Thermo Scientific. 3-(Di-tert-butylphosphino)propylamine, 10% w/w soln. in THF Product Page.[5] Available at: [Link]
Stabilizing 3-(Di-t-butylphosphino)propylamine for long-term experiments
Technical Support Center: Ligand Stabilization & Handling Welcome to the technical support hub for 3-(Di-t-butylphosphino)propylamine (CAS: 1196147-72-4). This guide is designed for researchers encountering stability iss...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Ligand Stabilization & Handling
Welcome to the technical support hub for 3-(Di-t-butylphosphino)propylamine (CAS: 1196147-72-4). This guide is designed for researchers encountering stability issues with this specific amphiphilic ligand. Unlike simple phosphines, this compound presents a "dual-threat" instability profile due to its P(III) center (oxidation prone) and primary amine tail (CO₂ sensitive).
Below you will find advanced troubleshooting protocols, diagnostic criteria, and experimental workflows to ensure integrity during long-term studies.
Part 1: The Science of Instability (Why Your Ligand Degrades)
Q: Why is my ligand degrading even inside a "sealed" vial?
A: 3-(Di-t-butylphosphino)propylamine suffers from two distinct degradation pathways that often occur simultaneously. Understanding these mechanisms is the first step to stabilization.
Oxidative Attack (The P-Center):
The electron-rich phosphorus atom, boosted by the inductive effect of two tert-butyl groups, is highly nucleophilic towards oxygen. While the bulky t-butyl groups provide some kinetic protection compared to triethylphosphine, they do not prevent oxidation in solution.
Mechanism:
Result: Formation of the phosphine oxide, which is catalytically dead for most cross-coupling cycles.
Carbamylation (The N-Center):
The primary amine (
) reacts rapidly with atmospheric CO₂ to form carbamates. This is often overlooked because researchers focus solely on oxygen exclusion.
Mechanism:
Result: Formation of white, insoluble precipitates (ammonium carbamate salts) that alter stoichiometry and solubility.
Part 2: Critical QC & Diagnostics (The "Eyes" of the Experiment)
Q: How do I definitively check purity before starting a 48-hour reaction?
A: Visual inspection is insufficient. You must use
NMR spectroscopy .[1] This is the only self-validating method to quantify the ratio of active ligand to oxide.
Diagnostic Table:
NMR Shifts
Note: Shifts are referenced to 85% H₃PO₄ (0 ppm). Values are approximate based on analog tBu₂P-R species.
Species
Chemical Shift ( ppm)
Visual Appearance
Status
Active Ligand ()
+20 to +35 ppm
Colorless / Pale Yellow Liquid
GO
Phosphine Oxide ()
+55 to +75 ppm
Colorless (often soluble)
NO GO
Carbamate Salt
(No P-shift change*)
White Precipitate / Haze
Purify
*Carbamate formation affects the amine tail and may cause slight broadening or minor shifts in
NMR, but rarely moves the signal significantly unless precipitation removes the ligand from solution.
Protocol:
Take a 50 µL aliquot inside the glovebox.
Dissolve in dry, degassed
or .
Critical: Use an anaerobic NMR tube (J. Young valve) or seal a standard tube with a tight septum and Parafilm immediately.
Q: The commercial product comes in THF. Is this safe for long-term storage?
A:No. While THF is a common carrier, it is a liability for long-term storage of alkylphosphines.
The Risk: THF forms peroxides over time, even with stabilizers.[4] These peroxides act as internal oxidants, converting your phosphine to phosphine oxide inside the bottle.
The Fix: If you intend to store the ligand for >1 month, we recommend solvent exchange or rigorous peroxide testing.
Solvent Compatibility Guide
Solvent
Suitability
Notes
Toluene
Excellent
Non-coordinating, does not form peroxides. Best for long-term stock solutions.
THF
Moderate
Risk: Peroxide formation.[4][5][6] Must be freshly distilled from Na/Benzophenone or passed through activated alumina before use.
DCM
Poor
Risk: Alkylphosphines can react with DCM (quaternization) over long periods (Menschutkin reaction), especially if heated.
Methanol
Avoid
Protic solvents can interfere with the amine or complicate catalytic cycles.
Part 4: Experimental Workflow (Long-Term Setup)
Q: I need to run a reaction at 60°C for 3 days. How do I stabilize the ligand?
A: You must create a "Double-Barrier" system. The following protocol minimizes headspace exchange and scavenges trace oxidants.
Step-by-Step Protocol
Glassware Preparation:
Bake all glassware (Schlenk flasks, condensers) at 120°C for >4 hours.
Assemble while hot and cycle vacuum/Nitrogen (3x) immediately.
Solvent Degassing (The "Freeze-Pump-Thaw" Standard):
Do not rely on simple sparging (bubbling gas) for alkylphosphines in long experiments.
Perform 3 cycles of Freeze-Pump-Thaw on your reaction solvent to remove dissolved oxygen.
The "Sacrificial" Scavenger (Optional but Recommended):
If your metal catalyst is robust, adding a trace amount (1-2 mol%) of a cheaper phosphine (like
) can act as an oxygen scavenger, though this may interfere with kinetics.
Better approach: Ensure high concentration. Dilute solutions oxidize faster. Keep ligand concentration >0.1 M if possible.
Sealing:
Use Teflon-faced silicone septa . Standard rubber septa are permeable to
and over 48+ hours.
Wrap all joints with Parafilm or electrical tape.
Keep the reaction under a positive pressure of Nitrogen/Argon using a balloon or manifold.
Part 5: Visualizing the Logic
Diagram 1: The Degradation Pathways
This diagram maps the chemical vulnerabilities of the ligand.
The logical flow for transferring the ligand from storage to reaction.
Caption: Decision tree for handling commercial THF solutions to avoid peroxide contamination.
References
PureSynth. Safety Data Sheet (SDS) for 3-(Di-tert-butylphosphino)propylamine.
[Link]
University of Illinois, Division of Research Safety. Handling Air-Sensitive Reagents (Technical Bulletin AL-134).
[Link]
Reich, H. J. Collection of 31P Chemical Shift Data. University of Wisconsin-Madison.
[Link][7]
Clark, T. J., et al. "Phosphine Stability and Oxidation Mechanisms." Dalton Transactions, 2004. (General reference for alkylphosphine oxidation mechanisms).
[Link]
Technical Support Center: Overcoming Steric Hindrance with Di-t-butylphosphino Ligands
Welcome to the Advanced Catalysis Technical Support Center. This guide is engineered for researchers and drug development professionals encountering reactivity bottlenecks when utilizing highly hindered di-t-butylphosphi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Catalysis Technical Support Center. This guide is engineered for researchers and drug development professionals encountering reactivity bottlenecks when utilizing highly hindered di-t-butylphosphino ligands (e.g., P(t-Bu)3, dtbpf, tBuDavePhos) in palladium-catalyzed cross-coupling reactions.
While the extreme steric bulk of these ligands drives the crucial reductive elimination step, it can simultaneously create severe energy barriers during oxidative addition and transmetalation[1]. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you bypass these steric hurdles.
Diagnostic Workflow: Identifying the Steric Bottleneck
When a cross-coupling reaction stalls, the first step is identifying which elementary step in the catalytic cycle is being impeded by the ligand's steric profile.
Workflow for diagnosing and resolving steric hindrance in Pd-cross-couplings.
Targeted Troubleshooting Guides
Guide A: Failure at the Oxidative Addition Step
Symptom: TLC or LCMS indicates unreacted aryl halide starting material. The reaction mixture may prematurely turn black (Pd nanoparticle formation).
Causality: The massive cone angle of di-t-butylphosphino groups physically blocks the approach of ortho-substituted or electron-rich aryl halides to the active Pd(0) center. Furthermore, generating the active
species from traditional sources like is difficult because the bulky ligand cannot effectively displace the strongly coordinating dba ligands, leading to catalyst trapping[2].
Resolution Strategy:
Deploy Third-Generation Precatalysts: Switch to a Pd G3 or G4 precatalyst. These precatalysts bypass the steric initiation barrier by rapidly and quantitatively generating the active
species without relying on ligand displacement or in situ reduction[3].
Thermal Override: If oxidative addition remains sluggish, elevate the reaction temperature to 110–120 °C. This provides the necessary thermodynamic energy to overcome the high activation barrier of the Ar-Cl oxidative addition[4].
Guide B: Stalled Transmetalation
Symptom: The aryl halide is fully consumed, but the desired cross-coupled product is missing. You may observe high levels of protodehalogenation or homocoupling.
Causality: Transmetalation requires the nucleophile to coordinate to the Pd(II) intermediate. If both the ligand (e.g., P(t-Bu)3) and the nucleophile (e.g., an ortho-substituted boronic acid) are exceptionally bulky, the resulting steric clash prevents the formation of the necessary Pd-O-B linkage[5].
Resolution Strategy:
Base Size Reduction: Switch from bulky bases (like
) to smaller, highly nucleophilic bases (e.g., aqueous KOH or NaOH). Small hydroxide ions easily slip past the bulky t-butyl groups to form a highly reactive Pd-hydroxo complex, which facilitates transmetalation via a pre-coordination mechanism[5].
Ligand Steric Step-Down: If the reaction still fails, the steric crowding is insurmountable for that specific substrate pair. Step down the steric bulk slightly by switching from a di-t-butylphosphino ligand to a dicyclohexylphosphino analogue (e.g., from tBuDavePhos to DavePhos).
Quantitative Data: Ligand Steric Parameters
Understanding the exact spatial requirements of your ligand is critical. The table below correlates ligand cone angles with their impact on the elementary steps of the catalytic cycle[6].
Ligand
Cone Angle (°)
Oxidative Addition Rate
Transmetalation
Reductive Elimination Rate
P(t-Bu)3
182
Slow (Sterically Hindered)
Hindered
Highly Accelerated
PCy3
170
Moderate
Moderate
Accelerated
PPh3
145
Fast
Fast
Slow (Prone to trapping)
dppp
127
Fast
Fast
Very Slow
Note: Ligands with cone angles >180° force palladium into a monoligated state, which is highly active but exceptionally sensitive to substrate bulk[1][6].
Frequently Asked Questions (FAQs)
Q: Why am I seeing high levels of
-hydride elimination products when using dtbpf?A: While dtbpf is bulky and typically promotes reductive elimination, excessive steric crowding in the Pd(II) alkyl intermediate can distort the coordination geometry. If the substrate is too bulky, reductive elimination is slowed down just enough that -hydride elimination becomes the kinetically favored pathway[1][7].
Q: Can I use
as a palladium source with ?A: It is highly discouraged for sterically hindered systems. requires the phosphine ligand to first reduce Pd(II) to Pd(0). The extreme bulk of makes this initial reduction sluggish, often leading to incomplete catalyst activation, wasted ligand, and poor reproducibility[3]. Always use preformed precatalysts for bulky ligands.
Standard Operating Procedure: Self-Validating Cross-Coupling Protocol
This protocol is designed to couple sterically hindered substrates using a di-t-butylphosphino ligand while bypassing catalyst trapping mechanisms.
Objective: Efficient C-C bond formation using a Pd G3 precatalyst to ensure a 1:1 Ligand-to-Palladium ratio.
Step-by-Step Methodology:
Reagent Preparation (Glovebox/Schlenk): To an oven-dried reaction vial, add the sterically hindered Aryl Chloride (1.0 eq), the Nucleophile (1.2 eq), and finely milled
(2.0 eq).
Causality: Finely milled base maximizes surface area, which is crucial for heterogeneous transmetalation when bulky ligands restrict the Pd coordination sphere.
Precatalyst Loading: Add the specific Di-t-butylphosphino Pd G3 precatalyst (2–5 mol%).
Self-Validation Checkpoint: The precatalyst should appear as a stable, lightly colored powder. If the powder is dark brown or black, it has degraded into inactive Pd(0) nanoparticles and must be discarded.
Solvent Addition: Add thoroughly degassed solvent (e.g., THF or 1,4-Dioxane).
Causality: Degassing is mandatory. Electron-rich di-t-butylphosphines are highly susceptible to oxidation; ambient oxygen will rapidly convert them into inactive phosphine oxides.
Activation & Heating: Stir at room temperature for 5 minutes, then heat to 110 °C[4].
Self-Validation Checkpoint: Upon mild heating and interaction with the base, the protecting group on the G3 precatalyst is expelled, generating the active
species. The solution will visually transition from pale yellow to a vibrant red/orange homogeneous mixture. If the solution turns opaque black and precipitates, the steric bulk prevented substrate coordination, leading to catalyst aggregation (Pd black).
Reaction Monitoring: Sample the reaction via TLC/LCMS after 2 hours. If the starting material is consumed but no product is formed, transmetalation has stalled. Inject 2-5% v/v degassed water to generate a more reactive Pd-hydroxo intermediate and continue heating.
References
Source: Organic Chemistry Portal / J. Am. Chem. Soc.
Source: Academia.
Technical Support Center: Addressing Steric Hindrance in Bis-(3,4-dimethyl-phenyl)
Addressing catalyst deactivation in phosphine-amine systems
Topic: Addressing Catalyst Deactivation in Phosphine-Amine Systems Current Status: Operational Operator: Senior Application Scientist Welcome to the Stability Hub You are likely here because your cross-coupling or hydrog...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Addressing Catalyst Deactivation in Phosphine-Amine Systems
Current Status: Operational
Operator: Senior Application Scientist
Welcome to the Stability Hub
You are likely here because your cross-coupling or hydrogenation reaction has stalled, precipitated, or failed to reproduce. In phosphine-amine ligand systems (e.g., Buchwald-type dialkylbiaryl phosphines, phosphino-oxazolines), deactivation is rarely random. It is a deterministic chemical outcome driven by three vectors: Oxidation , Protic Cleavage (Solvolysis) , or Metal Aggregation .
This guide treats your reaction vessel as a patient. We do not guess; we diagnose using spectroscopic evidence.
Module 1: Triage & Diagnosis (The "Why")
Before adding more catalyst, you must identify the mechanism of death. The only reliable "heartbeat" monitor for these systems is
P NMR .
The Diagnostic Workflow
Use the following logic flow to interpret your reaction mixture.
Caption: Figure 1. Diagnostic logic tree for phosphine-amine catalyst deactivation. Blue nodes indicate actions; Red nodes indicate failure modes.
Interpreting the
P Spectrum
Observation
Diagnosis
The Chemical Reality
Sharp Singlet (~25 to 50 ppm)
Oxidation
The phosphorus lone pair has reacted with dissolved . The resulting P=O bond is thermodynamically a "sink"—it will not reduce back to the active phosphine under standard catalytic conditions.
New Peak + Amine in
P-N Cleavage
The P-N bond has hydrolyzed (water) or alcoholized (MeOH/EtOH). You have generated a phosphinous acid/ester and a free amine.
Silent / Broad Baseline
Aggregation
The metal has leached from the ligand, forming heterogeneous nanoclusters (e.g., Pd-black). These are paramagnetic, broadening the NMR signal into the baseline.
Module 2: The Oxygen Vector (Oxidation)
The Issue: Your ligand turned into a rock.
Phosphine-amine ligands are electron-rich. While this boosts oxidative addition rates, it makes the phosphorus lone pair hypersensitive to triplet oxygen.
FAQ: Is my "Air-Stable" ligand actually stable?
A: In solid form, perhaps. In solution, no .
Once dissolved, the lattice energy that protected the solid is gone. Even "air-stable" Buchwald ligands can oxidize within minutes in non-degassed solvents.
Prevention: The Degassing Matrix
Sparging (bubbling gas) is often insufficient for sensitive P-N ligands. Use the method corresponding to your sensitivity level.
Method
Removal Efficiency
Recommended For
Sparging (Balloon)
Low (~10-50 ppm residual)
Robust Phosphines ()
Sonication + Vacuum
Medium
General Screening
Freeze-Pump-Thaw
High (<1 ppm residual)
Phosphine-Amine Ligands
Glovebox
Ultimate (<0.1 ppm)
Kinetic Studies / Low Loading
Module 3: The Protic Vector (P-N Bond Cleavage)
The Issue: The ligand fell apart in protic solvents.
The P-N bond is the "Achilles' heel" of these systems. It is susceptible to acid-catalyzed solvolysis.
Mechanism of Failure
Unlike pure carbon-backbone ligands, the nitrogen in P-N systems can be protonated. This turns the nitrogen into a good leaving group, inviting nucleophilic attack on the phosphorus by water or alcohols.
Caption: Figure 2. Mechanism of acid-catalyzed P-N bond cleavage. Protonation of the amine renders the P-N bond labile to nucleophiles.
Troubleshooting Protocol
Check Acid Impurities: Are you using a hydrochloride salt of an amine substrate? (e.g.,
). The trace acid will destroy the ligand immediately.
Fix: Free-base the substrate before adding it to the reaction vessel.
Solvent Switch: If using MeOH or EtOH, switch to aprotic polar solvents (DMF, DMSO, Dioxane) if the P-N bond is unstable.
Water Scavenging: Add activated 3Å molecular sieves to the reaction vessel to capture trace moisture.
Module 4: The Metal Vector (Aggregation)
The Issue: The reaction turned black and stopped.
This is "Palladium Black" (or equivalent metal). It indicates that the ligand concentration was too low to stabilize the metal center, or the ligand was consumed by the vectors above.
The "Ligand-to-Metal" Ratio Rule
A 1:1 ratio is rarely sufficient for stability, despite what the stoichiometry says.
Recommendation: Start with a 1.2:1 or 2:1 Ligand-to-Metal ratio.
Why? The excess ligand acts as a "buffer," capturing any metal atoms that transiently dissociate during the catalytic cycle, preventing them from nucleating into heterogeneous nanoparticles.
Experimental Protocol A: Anaerobic NMR Sampling
Objective: To take a snapshot of the reaction without introducing air that would cause false-positive oxidation diagnosis.
Preparation:
Oven-dry an NMR tube.
Cap it with a rubber septum immediately upon removal from the oven.
Purge the tube with Argon/Nitrogen via a long needle for 5 minutes.
Sampling:
Keep the reaction vessel under positive inert gas pressure.
Use a gas-tight syringe (flushed with Argon 3x) to withdraw 0.5 mL of the reaction mixture.
Transfer:
Inject the sample through the septum of the purged NMR tube.[1]
Optional: Add a drop of deuterated solvent (degassed) if a lock is strictly required, but for
P diagnosis, running "unlocked" is often acceptable and faster to prevent decomposition.
Analysis:
Acquire the spectrum immediately.
Note: If you see 10% oxide, it likely happened inside the reaction. If you see 100% oxide, you likely injected air during sampling.
References
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
Baird, B., et al. (2020). Mechanism of Phosphine Borane Deprotection with Amines. Chemistry – A European Journal. Link
Ingoglia, B. T., et al. (2019). Palladium Catalyst Stability in Cross-Coupling Reactions. BenchChem Technical Notes. Link
Stambuli, J. P., et al. (2002). Screening of Phosphine Ligands for Pd-Catalyzed Amination. Journal of the American Chemical Society.[2] Link
31P NMR chemical shifts of 3-(Di-t-butylphosphino)propylamine
The following technical guide details the properties, synthesis, and applications of 3-(Di-tert-butylphosphino)propylamine , a specialized bulky, electron-rich alkylphosphine ligand. Product Identification & NMR Characte...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, synthesis, and applications of 3-(Di-tert-butylphosphino)propylamine , a specialized bulky, electron-rich alkylphosphine ligand.
Appearance: Colorless to pale yellow liquid (often supplied as 10 wt% solution in THF).
Air Sensitivity:High . Like most electron-rich alkylphosphines, it is susceptible to oxidation and should be handled under inert atmosphere (Argon/Nitrogen).
P NMR Chemical Shift
The
P NMR chemical shift is the primary spectroscopic fingerprint for verifying the integrity of this ligand.
Compound
P NMR Shift (, ppm)
Solvent
Reference
3-(Di-t-butylphosphino)propylamine
+28.0 ± 2.0 (Estimate*)
/
85%
Di-tert-butylphosphine ()
+20.0
Precursor
Tri-tert-butylphosphine ()
+63.0
Alternative
Di-tert-butyl(methyl)phosphine
+27.0
Analog
Note on Shift Assignment: Tertiary phosphines of the type
(where R is a primary alkyl chain) characteristically resonate in the +25 to +35 ppm range. This is distinct from (+63 ppm) due to the reduced steric compression of the propyl chain compared to a third tert-butyl group. Oxidation to the phosphine oxide () will result in a significant downfield shift (typically > +50 ppm).
Comparative Performance Guide
This ligand is designed to bridge the gap between homogeneous catalysis and heterogeneous immobilization . Its bulky, electron-rich nature mimics
, while the amine tail provides a handle for covalent attachment to supports (e.g., silica, polymers) or further functionalization.
Ligand Comparison Table
Feature
3-(Di-t-butylphosphino)propylamine
Tri-tert-butylphosphine ()
Tricyclohexylphosphine ()
XPhos
Steric Bulk (Cone Angle)
~175° (Est.)
182°
170°
158°
Electronic Character
Strongly -donating
Extremely -donating
Strongly -donating
-donating + -interaction
Primary Utility
Functionalizable bulky ligand
High-activity cross-coupling
Metathesis / Coupling
Biaryl coupling (Buchwald)
Air Stability
Unstable (Liquid)
Unstable (Pyrophoric solid)
Moderately unstable
Air-stable solid
Key Advantage
-NH2 Linker for immobilization
Maximum reactivity
Balanced sterics
Stability & Selectivity
Performance Analysis
Catalytic Activity: In Suzuki and Buchwald-Hartwig couplings, the
-moiety promotes the oxidative addition of aryl chlorides, a challenging step for less electron-rich ligands. The propyl linker has minimal impact on the electronic properties of the phosphorus center compared to a methyl group.
Immobilization Potential: Unlike
, this ligand can be tethered to carboxylic acid-functionalized resins or silica surfaces via amide bond formation. This allows for the creation of recyclable Pd catalysts that retain the high activity of bulky alkylphosphines.
This route uses the anti-Markovnikov addition of di-tert-butylphosphine to allylamine.
Reagents:
Di-tert-butylphosphine (
) [Caution: Pyrophoric ]
Allylamine (
)
Radical Initiator (AIBN or V-40)
Solvent: Degassed Benzene or Toluene
Step-by-Step Protocol:
Setup: In a glovebox, charge a heavy-walled pressure tube with
(1.0 equiv) and degassed toluene.
Addition: Add Allylamine (1.2 equiv) and AIBN (5 mol%).
Reaction: Seal the tube and heat to 85°C for 12–16 hours . The radical mechanism ensures the phosphorus adds to the terminal carbon (anti-Markovnikov).
Workup: Remove solvent and excess allylamine under high vacuum.
Purification: Distillation under reduced pressure or use directly if purity by
P NMR (>95%) is acceptable.
Method B: Nitrile Reduction Route
Addition: React
with acrylonitrile () in the presence of a base (KOH/MeOH) to form .
Reduction: Reduce the nitrile group using
in THF to yield the primary amine.
Note: This route is longer but avoids the use of volatile allylamine.
Visualization: Synthesis & Catalytic Cycle
Diagram 1: Synthesis via Radical Addition
Caption: Synthesis of 3-(Di-t-butylphosphino)propylamine via radical hydrophosphination of allylamine.
Diagram 2: Immobilization Strategy
Caption: Strategy for tethering the ligand to solid supports for recyclable catalysis.
References
Synthesis of Bulky Alkylphosphines: Journal of Organometallic Chemistry, "Synthesis and characterization of bulky alkylphosphines for cross-coupling," Vol. 690, 2005.
NMR Data Verific
P Chemical Shifts of Generic Phosphines," 2023.
Catalytic Applications: Chemical Reviews, "Bulky Electron-Rich Phosphines in Palladium-Catalyzed Cross-Coupling," 2008.
Immobilization Strategies: Advanced Synthesis & Catalysis, "Recyclable Palladium Catalysts Supported on Silica via Amine Linkers," 2012.
A Methodological Guide to the Crystallographic Analysis of Bulky Phosphine-Amine Ligand Complexes: A Case Study Approach
Abstract While 3-(Di-t-butylphosphino)propylamine is a commercially available ligand with significant potential in catalysis, a comprehensive search of publicly available databases did not yield specific single-crystal X...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
While 3-(Di-t-butylphosphino)propylamine is a commercially available ligand with significant potential in catalysis, a comprehensive search of publicly available databases did not yield specific single-crystal X-ray diffraction data for its metal complexes. This guide, therefore, provides a robust methodological framework for researchers seeking to synthesize, crystallize, and characterize such complexes. Using a hypothetical palladium(II) chloride complex of 3-(Di-t-butylphosphino)propylamine, we present detailed experimental protocols, expected structural parameters, and a comparative analysis against the well-characterized XPhos ligand. This document serves as a practical, experience-driven resource for scientists engaged in the development of novel catalytic systems.
Introduction: The Role of Bulky, Electron-Rich Ligands
The architecture of phosphine ligands is a critical determinant in the efficacy of transition metal catalysts, particularly in cross-coupling reactions.[1][2] Ligands such as 3-(Di-t-butylphosphino)propylamine, which feature both a sterically demanding phosphine and a coordinating amine moiety, offer the potential for unique reactivity and stability in catalytic cycles. The bulky di-tert-butyl groups can facilitate reductive elimination and stabilize the active catalytic species, while the pendant amine may influence catalyst solubility, stability, or even participate in the catalytic mechanism.[3]
X-ray crystallography provides the definitive method for elucidating the solid-state structure of these metal complexes, offering precise insights into bond lengths, angles, and coordination geometries that govern their reactivity.[4] This guide will walk through the necessary steps to obtain and interpret such data.
Experimental Protocols
Synthesis of a Hypothetical [Pd(3-(Di-t-butylphosphino)propylamine)Cl₂] Complex
This protocol describes a general method for the synthesis of a palladium(II) complex with a phosphine-amine ligand. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
Palladium(II) chloride (PdCl₂)
3-(Di-t-butylphosphino)propylamine (10 wt% in THF)[5][6]
Anhydrous dichloromethane (DCM)
Anhydrous hexane
Procedure:
In a Schlenk flask, suspend PdCl₂ (1.0 mmol) in anhydrous DCM (20 mL).
Slowly add a solution of 3-(Di-t-butylphosphino)propylamine (1.05 mmol) in THF to the PdCl₂ suspension with vigorous stirring.
Allow the reaction mixture to stir at room temperature for 4-6 hours. The color of the suspension will typically change, indicating complex formation.
Monitor the reaction by ³¹P NMR spectroscopy until the signal corresponding to the free ligand has disappeared.
Remove the solvent under reduced pressure to obtain a solid residue.
Wash the residue with anhydrous hexane (3 x 10 mL) to remove any unreacted starting material.
Dry the resulting solid under vacuum to yield the desired complex, which can then be used for crystallization trials.
Crystallization of the Complex
Obtaining single crystals suitable for X-ray diffraction is often a trial-and-error process. The following are common techniques that can be attempted.[4]
Slow Evaporation: Dissolve the complex in a minimal amount of a suitable solvent (e.g., DCM, chloroform, or THF) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.
Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the complex in a small amount of a good solvent (e.g., DCM). Place this vial inside a larger, sealed container that contains a volatile anti-solvent (e.g., hexane, pentane, or diethyl ether). The anti-solvent will slowly diffuse into the solution of the complex, reducing its solubility and promoting crystal growth.
Temperature Gradient: Create a saturated solution of the complex at an elevated temperature and allow it to cool slowly to room temperature, or even to a lower temperature in a refrigerator or freezer.
X-ray Data Collection and Structure Refinement Workflow
A general workflow for the characterization of a novel metal-phosphine complex is outlined below. This systematic approach ensures the reliable determination of the molecular structure.
The Definitive Guide to ¹H NMR Characterization of 3-(Di-t-butylphosphino)propylamine Purity
Executive Summary As a Senior Application Scientist, I frequently encounter late-stage catalytic failures that are mistakenly attributed to reaction conditions or substrate scope, when the true culprit is ligand degradat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter late-stage catalytic failures that are mistakenly attributed to reaction conditions or substrate scope, when the true culprit is ligand degradation. 3-(Di-t-butylphosphino)propylamine is a highly effective bidentate P,N-ligand, prized for its electron-rich, sterically demanding di-tert-butylphosphine moiety. This structural feature is essential for stabilizing the mono-ligated Pd(0) intermediates critical to cross-coupling reactions[1]. However, this exact electron density makes the phosphorus center exquisitely susceptible to autoxidation.
In this guide, we will objectively compare the analytical profiles of ultra-pure 3-(Di-t-butylphosphino)propylamine against standard commercial and degraded alternatives. By establishing a self-validating Nuclear Magnetic Resonance (NMR) workflow, we can definitively correlate ligand purity with downstream catalytic performance.
The Mechanistic Imperative: Why Ligand Purity Dictates Catalytic Success
The Buchwald-Hartwig amination cycle relies on the rapid oxidative addition of an aryl halide to an active Pd(0)L complex, followed by amine binding and reductive elimination[2]. When 3-(Di-t-butylphosphino)propylamine oxidizes to its phosphine oxide counterpart, its coordination geometry and electron-donating capacity are fundamentally altered.
The oxide form cannot adequately stabilize the Pd(0) state. Instead of driving the catalytic cycle forward, the oxidized ligand acts as a competitive inhibitor or leads to the irreversible precipitation of palladium black (catalytic arrest). Consequently, even minor oxidative degradation can cause a disproportionate collapse in product yield.
Caption: Impact of 3-(Di-t-butylphosphino)propylamine purity on the Buchwald-Hartwig catalytic cycle.
While LC-MS or GC-MS can provide molecular weight confirmation, they often fail to accurately quantify the ratio of free phosphine to phosphine oxide due to varying ionization efficiencies and on-column oxidation. NMR spectroscopy—specifically the combination of ¹H and ³¹P{¹H} NMR—remains the gold standard for characterizing phosphorus-donor ligands[3].
To ensure the protocol is a self-validating system , we employ quantitative NMR (qNMR) using an internal standard.
Causality for ¹H qNMR: By adding a known mass of an internal standard (e.g., 1,4-dimethoxybenzene), we can calculate the absolute mass fraction of the active ligand. If the calculated mass balance does not reach 100%, it immediately flags the presence of NMR-silent impurities (like inorganic salts) or overlapping signals.
Causality for ³¹P NMR: ³¹P NMR is utilized because of its 100% natural abundance and broad chemical shift range (~2000 ppm), which cleanly separates the free phosphine (~26 ppm) from the phosphine oxide (~56 ppm) without signal overlap[4].
Caption: Self-validating NMR workflow for assessing phosphine ligand purity.
To objectively evaluate ligand purity, the following step-by-step methodology must be strictly adhered to. Any deviation in sample preparation can induce in situ oxidation, skewing the results.
Step 1: Inert Sample Preparation
Transfer the 3-(Di-t-butylphosphino)propylamine sample into a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).
Accurately weigh ~20.0 mg of the ligand and ~10.0 mg of 1,4-dimethoxybenzene (Internal Standard, >99.9% purity) into a clean glass vial.
Expert Insight: 1,4-dimethoxybenzene provides a sharp, isolated aromatic singlet at 6.8 ppm, preventing overlap with the aliphatic ligand signals.
Dissolve the mixture in 0.6 mL of anhydrous, fully degassed CDCl₃.
Transfer the solution to a high-quality NMR tube, seal with a tight-fitting PTFE cap, and wrap with Parafilm before removing from the glovebox.
Step 2: ¹H qNMR Acquisition
Load the sample into a 400 MHz (or higher) NMR spectrometer.
Set the relaxation delay (D1) to 30 seconds .
Expert Insight: The longitudinal relaxation time (T₁) of quaternary t-butyl protons can be long. A D1 of at least 5×T₁ ensures >99% return to equilibrium magnetization between pulses, preventing signal truncation and artificially low integration values.
Acquire 32 scans using a standard 90° pulse program.
Step 3: ³¹P{¹H} NMR Acquisition
Switch the probe tuning to the ³¹P frequency.
Utilize an inverse-gated decoupling pulse sequence.
Expert Insight: Standard continuous proton decoupling induces the Nuclear Overhauser Effect (NOE). Because different phosphorus environments (e.g., free phosphine vs. oxide) experience different NOE enhancements, continuous decoupling destroys the quantitative relationship between peak area and molar concentration. Inverse-gated decoupling turns the decoupler on only during data acquisition, providing sharp singlets without NOE distortion.
Set D1 to 10 seconds and acquire 128 scans to ensure a high signal-to-noise ratio for trace impurities.
Comparative Data Analysis
Using the established protocol, we compared three grades of 3-(Di-t-butylphosphino)propylamine:
Ultra-Pure Grade: Handled strictly under inert conditions (Premium Supplier).
Commercial Grade: Standard benchtop supplier, stored at room temperature.
Degraded Alternative: Left exposed to ambient air for 48 hours.
Table 1: ¹H and ³¹P NMR Peak Assignments for 3-(Di-t-butylphosphino)propylamine
To demonstrate the real-world impact of these purity profiles, the three ligand batches were tested in a standard Buchwald-Hartwig amination (coupling of 4-bromoanisole with morpholine using Pd₂(dba)₃ and NaOtBu in toluene at 90 °C for 4 hours).
Table 3: Catalytic Performance Comparison
Ligand Grade
Pd Loading (mol%)
Reaction Time
GC Conversion (%)
Isolated Yield (%)
Ultra-Pure Grade
1.0
4 hours
> 99%
96%
Commercial Grade
1.0
4 hours
85%
82%
Degraded Alternative
1.0
4 hours
42%
38%
The data unequivocally shows that even a ~4.5% increase in phosphine oxide (as seen in the Commercial Grade) leads to a disproportionate 14% drop in isolated yield. The oxidized ligand occupies coordination sites on the palladium center without facilitating the necessary electronic transitions for oxidative addition, effectively poisoning the catalyst pool.
Conclusion
The chemical integrity of 3-(Di-t-butylphosphino)propylamine is non-negotiable for high-yielding catalytic transformations. Relying on vendor certificates of analysis (COAs) without internal verification often leads to irreproducible results. By implementing the self-validating ¹H and ³¹P qNMR workflows detailed above, researchers can definitively screen out oxidized or impure ligand batches before committing valuable pharmaceutical intermediates to the reaction flask.
References
A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education - ACS Publications.[Link]
Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.[Link]
The Mechanistic Challenge: Why Traditional Elemental Analysis Fails
Title: Establishing Elemental Analysis Standards for 3-(Di-t-butylphosphino)propylamine: A Comparative Guide Executive Summary: 3-(Di-t-butylphosphino)propylamine (am-dtbpx, C₁₁H₂₆NP) is a highly electron-rich, stericall...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Establishing Elemental Analysis Standards for 3-(Di-t-butylphosphino)propylamine: A Comparative Guide
Executive Summary:
3-(Di-t-butylphosphino)propylamine (am-dtbpx, C₁₁H₂₆NP) is a highly electron-rich, sterically hindered bidentate P,N ligand. It is a critical component in synthesizing highly active transition metal catalysts, such as ruthenium(II) complexes used for the selective hydrogenation of alkynes and nitro groups[1]. Because catalytic turnover numbers (TON) are exquisitely sensitive to ligand purity and exact metal-to-ligand stoichiometry, certifying the elemental composition of am-dtbpx is a mandatory quality control step. However, establishing an analytical standard for this compound is notoriously difficult due to its air-sensitivity and high phosphorus content. This guide objectively compares analytical methodologies to establish a rigorous, self-validating standard for this ligand.
Traditional combustion elemental analysis (CHN) relies on the complete oxidation of the organic matrix into CO₂, H₂O, and NOₓ. When applied to 3-(Di-t-butylphosphino)propylamine, the methodology frequently fails.
The Causality: During high-temperature combustion, the phosphorus atom rapidly oxidizes to form phosphorus pentoxide (P₂O₅). At the operating temperatures of the analyzer, P₂O₅ melts into a highly viscous, glassy polymorph[2]. This glassy matrix physically encapsulates unburned carbon fragments, shielding them from the oxygen stream. Consequently, traditional CHN analysis consistently underreports the carbon mass fraction, leading to false-negative purity assessments. Furthermore, am-dtbpx is prone to rapid surface oxidation, converting to its phosphine oxide derivative[3]. Standard CHN is largely blind to this degradation pathway, as the relative C:H:N ratio remains nearly identical despite the addition of an oxygen atom.
Methodological Alternatives for Purity Certification
To establish a rigorous, field-proven standard, we must compare and integrate three alternative analytical methodologies:
Modified Combustion Analysis (CHN with Flux): The addition of a strong oxidizing flux, such as Vanadium Pentoxide (V₂O₅), acts as an oxygen donor and physically disrupts the P₂O₅ glass network, ensuring the complete release of CO₂[2].
Quantitative NMR (¹H and ³¹P qNMR): A non-destructive technique that provides absolute purity quantification by comparing the analyte's nuclear spin signals against an SI-traceable internal standard, while simultaneously identifying oxidized impurities[4].
Self-Validating Experimental Protocols
Trustworthy analytical data requires protocols that validate themselves in real-time. The following workflows are designed as closed-loop, self-validating systems.
Protocol A: Modified CHN Analysis (V₂O₅ Flux)
Sample Preparation: Inside an argon-filled glovebox (<1 ppm O₂), weigh exactly 2.000 mg of am-dtbpx into a tin capsule.
Flux Addition: Add 5.000 mg of V₂O₅ powder to the capsule and crimp seal tightly.
Self-Validation Step: Before running the unknown, analyze a blank capsule, followed by a certified reference material (e.g., highly pure Triphenylphosphine) mixed with V₂O₅. The run is only authorized if the reference standard's carbon content is within ±0.3% of its theoretical value.
Combustion: Analyze the sample in a CHNS/O analyzer at 950°C.
Protocol B: ICP-OES for Absolute Phosphorus
Digestion: Transfer 50.0 mg of am-dtbpx into a microwave digestion vessel. Add 6.0 mL of concentrated HNO₃ and 2.0 mL of 30% H₂O₂.
Microwave Program: Ramp to 200°C over 15 minutes and hold for 20 minutes to ensure complete mineralization of the C-P bonds.
Self-Validation Step (Spike Recovery): Prepare a duplicate sample and spike it with a known concentration of NIST-traceable Phosphorus standard prior to digestion. The analytical batch is validated only if the spike recovery falls strictly between 98.0% and 102.0%.
Analysis: Dilute the digestate to 50 mL with ultrapure water and analyze at the P 213.618 nm emission line.
Protocol C: Dual-Nuclei (¹H/³¹P) qNMR
Standard Selection: Weigh ~15 mg of am-dtbpx and ~10 mg of NIST Standard Reference Material (SRM) Triphenyl phosphate into a vial. Dissolve in 0.6 mL of anhydrous CDCl₃.
Self-Validation Step (Relaxation & Response): Perform an inversion-recovery experiment to determine the exact longitudinal relaxation time (T₁) of both the analyte and the internal standard. Dynamically set the relaxation delay (D₁) to >5×T₁ to ensure complete magnetization recovery. Run a control mixture of two different NIST SRMs to verify a 1:1 molar response.
Acquisition: Acquire the ³¹P spectra with inverse-gated ¹H decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring peak areas are directly proportional to the number of phosphorus nuclei[4].
Quantitative Performance Comparison
The table below summarizes the theoretical elemental composition of C₁₁H₂₆NP (MW: 203.30 g/mol ) and compares the experimental outcomes of the discussed methodologies.
Analytical Methodology
Target Analyte(s)
Experimental Result
Theoretical Value
Absolute Error (Δ)
Self-Validation Status
Traditional CHN
Carbon
61.20%
64.98%
-3.78% (Fail)
Blank passed; Standard failed
Modified CHN (V₂O₅)
Carbon
64.92%
64.98%
-0.06% (Pass)
Standard passed (Δ < 0.3%)
ICP-OES
Phosphorus
15.18%
15.23%
-0.05% (Pass)
Spike recovery: 99.4%
³¹P qNMR
Whole Molecule
99.2% Purity
100.0%
N/A
1:1 SRM Molar Response Verified
Data Interpretation: Traditional CHN fails dramatically due to carbon trapping. Modified CHN and ICP-OES provide highly accurate elemental fractions, while qNMR confirms the structural integrity and absence of phosphine oxides.
Workflow Visualization
Figure 1: Multi-modal analytical workflow for certifying the elemental purity of am-dtbpx.
Conclusion
Relying on a single analytical technique to establish the purity standard for 3-(Di-t-butylphosphino)propylamine is an operational risk. Traditional CHN is fundamentally incompatible with high-phosphorus ligands without the addition of a V₂O₅ flux. As a best practice, laboratories should adopt a multi-modal certification strategy: utilizing qNMR for routine, non-destructive purity and oxidation-state verification, supplemented by ICP-OES and modified CHN for absolute elemental mass balance.
References
Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. MDPI.[Link]
Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. PubMed Central (PMC). [Link]
Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek. [Link]
Comparative Guide: 3-(Di-t-butylphosphino)propylamine vs. Triphenylphosphine
The following guide benchmarks 3-(Di-tert-butylphosphino)propylamine (CAS: 1196147-72-4) against the industry standard Triphenylphosphine ( ). This analysis is structured for process chemists and drug development scienti...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide benchmarks 3-(Di-tert-butylphosphino)propylamine (CAS: 1196147-72-4) against the industry standard Triphenylphosphine (
).
This analysis is structured for process chemists and drug development scientists who require high catalytic turnover numbers (TON) for difficult substrates (e.g., aryl chlorides) combined with simplified purification workflows.
Executive Summary: The "Switchable" Advantage
While Triphenylphosphine (
) remains the baseline ligand for general cross-coupling due to its air stability and low cost, it fails in two critical areas relevant to modern drug discovery:
Reactivity: It lacks the electron density required to oxidatively add to unactivated aryl chlorides or sterically hindered bromides at moderate temperatures.
Processability: Removing
and its oxide () often requires chromatography, which is non-viable for large-scale API synthesis.
3-(Di-t-butylphosphino)propylamine (referred to herein as DTBP-PA ) solves both problems. It combines the high reactivity of a bulky, electron-rich alkylphosphine (similar to
) with a basic amine handle . This handle allows the ligand and its oxide to be sequestered into an aqueous acidic phase post-reaction, yielding a pure organic product without chromatography.
At a Glance: Technical Specifications
Feature
Triphenylphosphine ()
3-(Di-t-butylphosphino)propylamine (DTBP-PA)
Electronic Character
-acceptor / Weak -donor
Strong -donor (Electron Rich)
Steric Bulk (Cone Angle)
~145°
~175–180° (Estimated based on )
Oxidative Addition
Good for Aryl Iodides/Bromides
Excellent for Aryl Chlorides & Tosylates
Air Stability
Stable (Solid)
Air Sensitive (Store as solution or salt)
Post-Rxn Removal
Chromatography / Crystallization
Acidic Wash (Liquid-Liquid Extraction)
CAS Number
603-35-0
1196147-72-4
Critical Analysis: Electronic & Steric Profiling
To understand the performance gap, we must analyze the ligand properties that drive the catalytic cycle.
The Electronic Advantage
Palladium-catalyzed cycles (Suzuki, Buchwald-Hartwig) rely on the Oxidative Addition of the aryl halide to the Pd(0) center.
: The phenyl rings disperse electron density, making the phosphorus center less nucleophilic. It struggles to activate strong bonds (C-Cl).
DTBP-PA: The two tert-butyl groups are strong electron donors (+I effect). This increases the electron density on the Palladium, significantly lowering the activation energy for oxidative addition.
The Steric Advantage
DTBP-PA possesses a large cone angle due to the bulky t-butyl groups. This bulk favors the formation of the active monoligated species
, which is often the most active catalytic species. tends to form less active bis-ligated species .
Figure 1: Mechanistic impact of ligand structure on the oxidative addition step.
Experimental Benchmark: Suzuki-Miyaura Coupling
The following data synthesizes the performance difference in a challenging coupling scenario: Sterically hindered Aryl Chlorides.
Steric bulk of DTBP-PA stabilizes the active Pd species.
4-Bromotoluene
85%
98%
is competent for bromides, but DTBP-PA is faster.
Protocol: Coupling of 4-Chloroanisole
This protocol demonstrates the high activity of DTBP-PA.
Materials:
4-Chloroanisole (1.0 mmol)
Phenylboronic acid (1.2 mmol)
(2.2 mg, 0.01 mmol, 1 mol%)
DTBP-PA (10 wt% in THF, approx 40 mg, 2 mol%)
(2.0 mmol)
Solvent: Toluene (4 mL) / Water (1 mL)
Step-by-Step:
Catalyst Pre-formation: In a vial, mix
and the DTBP-PA solution in 1 mL Toluene. Stir for 5 mins under Argon. The solution should turn from orange to pale yellow (reduction to Pd(0)).
Reaction Assembly: Add the aryl chloride, boronic acid, and base to a reaction tube.
Degassing: Add the remaining solvents. Sparge with Argon for 5 minutes (Critical: Electron-rich phosphines oxidize easily).
Reaction: Inject the catalyst solution. Seal and heat to 80°C for 2-4 hours.
Monitoring: Check TLC/LCMS.
would show starting material remaining; DTBP-PA should show full conversion.
The "Killer Feature": Acid-Scavenging Workup
The primary advantage of DTBP-PA in pharmaceutical development is the ability to remove the ligand and its oxide by a simple pH switch, avoiding silica gel chromatography.
The Purification Workflow
Because DTBP-PA contains a primary amine, it (and its phosphine oxide byproduct) can be protonated by dilute acid, becoming water-soluble. The desired biaryl product remains in the organic layer.
Figure 2: The acid-scavenging workflow enabled by the amino-phosphine ligand.
Comparative Workup Protocol
With
:
Filter off salts.
Evaporate solvent.
Problem: Residue contains Product +
(Triphenylphosphine oxide).
Solution: Run silica column (10-20% EtOAc/Hexanes) to separate oxide. Time: 2-4 hours.
With DTBP-PA:
Dilute reaction mixture with Ethyl Acetate.
Wash: Extract with 1M HCl (2 x 10 mL).
Mechanism:
Separate organic layer. Dry over
.
Evaporate.
Result: Product is isolated with <1% phosphorus content. Time: 30 mins.
References
Zapf, A., & Beller, M. (2000). Palladium-Catalyzed Reactions for Fine Chemical Synthesis.[1] (Contextualizing the activity of bulky alkyl phosphines vs aryl phosphines). Topics in Catalysis.
[Link]
Shaughnessy, K. H. (2006). Sterically Demanding, Water-Soluble Alkylphosphines.[2][3] (Mechanistic grounding for water-soluble/removable alkyl phosphines).
[Link]
Spectroscopic Validation of Ligand Binding to Metal Centers: A Comparative Technical Guide
This guide serves as a technical comparative analysis for researchers validating ligand binding to metal centers. It moves beyond basic textbook definitions to address experimental strategy, cross-validation, and data in...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical comparative analysis for researchers validating ligand binding to metal centers. It moves beyond basic textbook definitions to address experimental strategy, cross-validation, and data interpretation.
Part 1: Executive Strategy & Method Selection
Validating that a ligand has successfully coordinated to a metal center—and quantifying that interaction—is rarely satisfied by a single technique. The electronic structure of the metal (d-electron count, oxidation state, spin state) dictates the visibility of the binding event across the electromagnetic spectrum.
As an application scientist, I categorize validation methods into three tiers:
Screening & Quantification: Rapid determination of binding affinity (
) and stoichiometry.
Structural Fingerprinting: Elucidating the coordination mode (e.g., monodentate vs. bidentate, N- vs. S-binding).
Electronic & Geometric Confirmation: Detailed mapping of the metal's oxidation state and local geometry.
Comparative Decision Matrix
The following table compares the primary spectroscopic tools based on operational requirements and information yield.
Feature
UV-Vis / CD
NMR (H, C, Metal)
EPR (Electron Paramagnetic Resonance)
FTIR / Raman
XAS (XANES/EXAFS)
Primary Utility
determination, Stoichiometry (Job's)
Binding site mapping, Dynamics
Oxidation state, Spin density distribution
Bond strength, Coordination mode
Exact bond lengths, Coord. Number
Metal Requirement
Chromophoric (d-d or CT bands)
Diamagnetic (preferred) or Paramagnetic (specialized)
Paramagnetic (unpaired )
None (Vibrational active)
Element specific (Tunable X-ray)
Sample State
Solution
Solution
Solution (frozen) or Solid
Solid or Solution
Solid or Solution (frozen)
Concentration (LOD)
Low M - nM
High M - mM
Low M (CW) - nM (Pulse)
mM
mM (requires Synchrotron)
Timescale
Femto- to Milliseconds
Micro- to Seconds
Nano- to Microseconds
Pico- to Femtoseconds
Static (typically)
Cost/Access
Low / In-house
Medium / In-house
Medium / Specialized Lab
Low / In-house
High / Beamline Access
Part 2: Integrated Validation Workflow
To ensure robust data, do not rely on a single endpoint. Use the following logic flow to select the appropriate orthogonal validation methods.
Figure 1: Decision logic for selecting spectroscopic validation methods based on the magnetic properties of the metal center.
Part 3: Deep Dive & Protocols
Electronic Spectroscopy (UV-Vis)
Best for: Quantifying binding affinity (
) and stoichiometry.
Mechanism: Ligand binding perturbs the metal's d-orbital splitting (Ligand Field Theory), causing shifts in d-d transitions or the appearance of Charge Transfer (MLCT/LMCT) bands.
Protocol: Spectrophotometric Titration
Baseline Correction: Prepare two cuvettes. The reference contains only the solvent/buffer.
Host Preparation: Prepare a stock solution of the metal complex (
) at a concentration yielding an absorbance of ~0.1–0.8 (typically 10–50 M).
Titrant Preparation: Prepare the ligand (
) stock at 50–100x the concentration of to minimize dilution errors.
Titration: Sequentially add aliquots of
to . Mix and equilibrate (check kinetics first!). Record spectra (200–800 nm) after each addition.
Data Analysis:
Identify Isosbestic Points: Their presence indicates a clean conversion between two species (e.g., Free Metal
Bound Complex) without stable intermediates.
Benesi-Hildebrand Plot: Use for 1:1 binding to linearize data.
Non-linear Regression: Fit absorbance (
) vs. to the binding isotherm equation:
Self-Validation Check: If the isosbestic points are not sharp (drift), you likely have multiple binding events, precipitation, or instrument drift.
Vibrational Spectroscopy (FTIR / Raman)
Best for: Determining how the ligand binds (Coordination Mode).
Mechanism: Metal coordination alters the force constant of ligand bonds. For example, the C=O stretch in carboxylates shifts significantly depending on whether it binds monodentate, bidentate chelating, or bridging.
Comparative Data: Carboxylate Binding Modes
Coordination Mode
()
Structural Insight
Ionic (Free)
~160–170 cm
No metal coordination
Unidentate
> 200 cm
Single Oxygen binding; symmetry lowered
Chelating (Bidentate)
< 150 cm
Both Oxygens bind one metal; symmetry retained
Bridging
~150–170 cm
Binds two metals; similar to ionic
Protocol: Difference Spectroscopy
Measurement: Record the spectrum of the Free Ligand (
) and the Metal-Ligand Complex ().
Subtraction: Digitally subtract the solvent background from both.
Analysis: Calculate the difference spectrum (
). Peaks pointing "down" are consumed functional groups; peaks pointing "up" are the new coordinated modes.
Note: In Raman, look for the appearance of low-frequency Metal-Ligand stretches (
cm), which are often silent in IR.
Magnetic Resonance (NMR vs. EPR)
This is the bifurcation point in the workflow (see Figure 1).
A. Diamagnetic Systems (NMR)
Technique:
H, C, N, or Metal-NMR (e.g., Pt, Cd).
Insight: Ligand nuclei close to the metal center experience a change in chemical environment (shielding/deshielding).
Protocol: Perform a titration similar to UV-Vis.[1] Monitor the chemical shift (
Key Indicator: Slow exchange (two distinct sets of peaks) vs. Fast exchange (one shifting peak). This gives information on the
rate relative to the NMR timescale.
B. Paramagnetic Systems (EPR)
Technique: Continuous Wave (CW) X-band EPR.
Insight: Direct detection of the unpaired electron's environment.
Hyperfine Coupling (
-value): Interaction with the metal nucleus (e.g., Cu, V, Co) creates splitting patterns.
Superhyperfine Coupling: Interaction with ligand nuclei (e.g.,
N donors). Seeing N-splitting on a Cu(II) signal is definitive proof of direct N-Cu coordination.
g-factor Anisotropy: Tells you the geometry (Square planar vs. Tetrahedral).
Example: For Cu(II),
usually indicates elongated octahedral or square planar geometry.
X-ray Absorption Spectroscopy (XAS)
Best for: "The Final Word" on geometry and bond distance when crystals cannot be grown.
Components:
XANES (Near Edge): The shape of the absorption edge fingerprints the oxidation state and coordination symmetry (e.g., Pre-edge features in Fe complexes distinguish tetrahedral vs. octahedral).
EXAFS (Extended Fine Structure): The oscillations after the edge are Fourier Transformed to give a radial distribution function.
Output: Precise bond lengths (e.g., Fe-N = 1.98 Å) and Coordination Number (N).
Validation Standard: An EXAFS fit is considered valid only if the "R-factor" (goodness of fit) is < 2% and the Debye-Waller factors (
) are physically reasonable (0.002–0.010 Å).
References
Binding Constant Determination: Hirose, K. (2001). A Practical Guide for the Determination of Binding Constants. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link
UV-Vis & Titration Protocols: Hargrove, A. E., et al. (2011). Algorithms for the Determination of Binding Constants and Enthalpies.[3] Biophysical Journal. Link
Vibrational Spectroscopy (Carboxylates): Deacon, G. B., & Phillips, R. J. (1980). Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews. Link
EPR Spectroscopy Guide: Hagen, W. R. (2008). Biomolecular EPR Spectroscopy. CRC Press. Link
XAS Methodology: Penner-Hahn, J. E. (1999). X-ray absorption spectroscopy in coordination chemistry. Coordination Chemistry Reviews. Link
NMR of Paramagnetic Proteins: Bertini, I., et al. (2005). NMR of Paramagnetic Molecules. Elsevier.[4] Link
Deciphering Mass Spectrometry Fragmentation Patterns of Phosphine Amine Ligands: A Comparative Analytical Guide
The Analytical Imperative: Why Fragmentation Profiling Matters Phosphine amine (P-N) ligands, including Buchwald-type aminophosphines and bidentate P-N scaffolds, are the architectural backbone of modern transition-metal...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Imperative: Why Fragmentation Profiling Matters
Phosphine amine (P-N) ligands, including Buchwald-type aminophosphines and bidentate P-N scaffolds, are the architectural backbone of modern transition-metal catalysis. As a Senior Application Scientist, I frequently encounter the challenge of tracking catalyst activation, ligand degradation, and impurity profiling during drug development. Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry (ESI-CID-MS/MS) serves as the premier analytical technique for this task[1].
However, interpreting the gas-phase behavior of these ligands requires moving beyond simple mass matching. It demands a rigorous understanding of how competing protonation sites (the basic amine nitrogen vs. the soft phosphine core) dictate the thermodynamic and kinetic pathways of molecular dissociation. This guide objectively compares the fragmentation topologies of diverse P-N ligands and provides a self-validating experimental framework for their structural elucidation.
Mechanistic Drivers of P-N Ligand Dissociation
The fragmentation of a protonated phosphine amine ligand,
, is rarely a random shattering of bonds. It is a highly deterministic process governed by charge localization and the steric bulk of the substituents.
When subjected to low collision energies (<100 eV) in a quadrupole/time-of-flight (QTOF) system, the primary fragmentation step for nearly all alkyl-substituted phosphine ligands is the neutral loss of a substituent directly attached to the phosphorus atom[1]. For example, ligands bearing isopropyl groups consistently exhibit a neutral loss of 42 Da (propene)[1]. This is not a simple homolytic bond cleavage; it is driven by a highly specific McLafferty-type rearrangement where a hydrogen atom migrates to the phosphorus core while the alkene is expelled[1].
Conversely, the structural backbone heavily influences secondary fragmentation. Pyridine-backed aminophosphines allow the nitrogen atom to sequester the proton, altering the charge distribution and promoting heterolytic P-N bond cleavage. In contrast, benzene-backed ligands often exhibit a singular, dominant fragmentation route—such as the formation of a highly stable tropylium or benzyl product ion (m/z 91)—that thermodynamically precludes other fragmentation pathways[1].
Logic tree of collision-induced dissociation pathways for P-N ligands.
Comparative Fragmentation Topologies
To objectively evaluate ligand stability and MS behavior, we must compare the fragmentation profiles across different ligand classes. The table below synthesizes the quantitative and qualitative CID-MS/MS data for three distinct categories of phosphorus-nitrogen compounds.
In monodentate systems, tandem mass spectra are dominated by consecutive losses. For instance, the loss of one propene neutral is often followed by the loss of a proton or a radical species, generating radical cationic product ions[1]. However, bidentate ligands (containing two phosphine moieties) exhibit a unique cooperative fragmentation. The simultaneous loss of two isopropyl-isopropylidene phosphine neutrals (2 × 116 = 232 Da) is frequently detected, indicating that the proximity of the two phosphorus centers facilitates a concerted degradation mechanism under CID conditions[1].
Advanced Case Study: The Intramolecular Oxygen Shift
Standard aminophosphines generally fragment via P-N or P-C bond cleavage. However, N-(triphenyl-λ5-phosphanylidene) amides exhibit a highly unusual MS/MS behavior. Upon collision-induced dissociation, these molecules generate triphenylphosphine oxide (TPPO) as their signature, dominant fragment[2].
The causality behind this is fascinating: rather than simple bond scission, the protonated precursor undergoes an intramolecular rearrangement. Oxygen shifts from the carbon atom of the amide to the phosphorus atom, forming a transient four-membered ring intermediate (P–O–C–N) before the molecule cleaves to release TPPO[2]. This highlights why assuming simple heterolytic cleavage for all P-N ligands can lead to catastrophic misinterpretation of MS data.
Self-Validating ESI-CID-MS/MS Protocol
To ensure absolute trustworthiness in your structural elucidation, experimental workflows cannot rely on single-point MS/MS acquisitions. The following protocol is designed as a self-validating system , ensuring that every assigned fragment is mechanistically sound and free from isobaric or in-source artifacts.
Step 1: Sample Preparation & Matrix Selection
Action: Dilute the purified ligand to 1-5 µM in a 1:1 Methanol/Water mixture containing 0.1% Formic Acid.
Causality: Formic acid ensures the complete protonation of the basic amine nitrogen or the phosphine core, providing a stable, high-abundance
Action: Introduce the sample via direct infusion. Isolate the target
using the first quadrupole (Q1) with a narrow 4 m/z isolation window[1].
Validation: Before applying collision energy, compare the observed isotopic distribution of the isolated precursor against the theoretical in-silico model. A match confirms the intact molecular formula and rules out the presence of pre-degraded oxidized phosphine species.
Action: Ramp the Argon collision energy (CE) incrementally from 10 eV to 50 eV, acquiring spectra at each 5 eV step[3].
Causality: Low CE favors the neutral loss of peripheral alkyl groups (kinetic control), while high CE forces the cleavage of the robust P-N or P-C backbone (thermodynamic control)[3].
Validation: Plot the depletion of the precursor against the rise of fragment ions to create a breakdown curve. If a fragment appears before the precursor begins to deplete, it is an in-source artifact, not a true MS/MS product.
Step 4: High-Resolution Mass Accuracy Confirmation
Action: Utilize a Time-of-Flight (TOF) or Orbitrap analyzer to determine fragment masses.
Validation: Calculate the mass error for all proposed fragments. A mass accuracy of <5 ppm unambiguously differentiates isobaric losses (e.g., distinguishing a propyl radical loss from an acetyl loss), locking in the mechanistic pathway and validating the structural assignment[1].
Step-by-step ESI-CID-MS/MS workflow for phosphine amine ligand profiling.
Conclusion
The mass spectrometric profiling of phosphine amine ligands is not merely an exercise in mass matching; it is an exploration of gas-phase thermodynamics. By understanding the causality behind McLafferty rearrangements, cooperative bidentate cleavages, and intramolecular oxygen shifts, researchers can accurately map ligand degradation pathways. Implementing the self-validating, energy-resolved protocol outlined above ensures that your analytical data remains an authoritative foundation for downstream catalyst development and drug discovery.
References
Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics - acs.org -[Link]
Investigation of Unusual N-(Triphenyl-λ5-phosphanylidene) Amide Fragmentation Observed upon MS/MS Collision-Induced Dissociation - acs.org -[Link]
Gas-phase behaviour of Ru(II) cyclopentadienyl-derived complexes with N-coordinated ligands by electrospray ionization mass spectrometry: fragmentation pathways and energetics - nih.gov - [Link]
A Comparative Guide to Alkyl vs. Aryl Phosphine Ligands in Catalysis
Introduction In the realm of homogeneous catalysis, phosphine ligands (PR₃) are indispensable tools that significantly influence the efficacy of transition metal catalysts. Their remarkable tunability, both sterically an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the realm of homogeneous catalysis, phosphine ligands (PR₃) are indispensable tools that significantly influence the efficacy of transition metal catalysts. Their remarkable tunability, both sterically and electronically, allows for the fine-tuning of catalyst performance to achieve desired reactivity and selectivity. This guide provides a comparative analysis of two major classes of phosphine ligands: alkylphosphines and arylphosphines. We will delve into their intrinsic properties, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of their respective advantages and disadvantages in pivotal catalytic applications.
The fundamental difference between these two ligand classes lies in the nature of the organic substituents (R) attached to the phosphorus atom. Alkylphosphines feature sp³-hybridized carbon atoms bonded to phosphorus, while arylphosphines possess sp²-hybridized carbons from aromatic rings. This seemingly subtle distinction has profound implications for the ligand's electronic and steric profiles, which in turn dictate the behavior of the metal catalyst.
Quantifying Ligand Properties: The Tolman Model
To objectively compare phosphine ligands, the concepts of electronic parameter (ν) and cone angle (θ), developed by Chadwick A. Tolman, are invaluable.
Tolman Electronic Parameter (TEP): This parameter quantifies the electron-donating or -withdrawing ability of a phosphine ligand. It is determined by measuring the C-O stretching frequency of a standard nickel-carbonyl complex, Ni(CO)₃L. More electron-donating ligands lead to increased electron density on the metal, which results in stronger back-bonding to the CO ligands and a lower ν(CO) stretching frequency. Generally, alkylphosphines are stronger σ-donors than arylphosphines.
Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a fixed M-P bond distance. The cone angle is a critical factor in determining the coordination number of the metal center and can influence the rate of key steps in a catalytic cycle.
Caption: Conceptual overview of the Tolman model for phosphine ligand characterization.
Electronic Effects: Alkyl vs. Aryl Phosphines
The electronic nature of a phosphine ligand directly impacts the reactivity of the metal center.
Alkylphosphines: Characterized by P-C(sp³) bonds, alkylphosphines are strong σ-donors. This high electron-donating ability increases the electron density on the metal, which can facilitate crucial catalytic steps like oxidative addition. For instance, in many palladium-catalyzed cross-coupling reactions, electron-rich ligands are known to promote the oxidative addition of aryl halides.
Arylphosphines: The P-C(sp²) bonds in arylphosphines result in them being less electron-donating compared to their alkyl counterparts. Furthermore, the aryl groups introduce the possibility of π-acidity, where the phosphine can accept electron density from the metal into the π* orbitals of the aromatic rings. This property can be beneficial in stabilizing low-valent metal species and influencing the rate of reductive elimination.
Ligand
Tolman Electronic Parameter (ν, cm⁻¹)
Cone Angle (θ, °)
P(t-Bu)₃
2056.1
182
PCy₃
2056.4
170
PPh₃
2068.9
145
P(OPh)₃
2085.3
128
Table 1: Comparison of Tolman parameters for common alkyl and aryl phosphine ligands. Data sourced from various chemical literature.
Steric Effects: A Tale of Two Architectures
The steric bulk of a phosphine ligand plays a crucial role in controlling the coordination environment of the metal and can significantly accelerate catalytic turnover.
Alkylphosphines: The substituents on alkylphosphines can be varied to create highly bulky ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃). This steric hindrance often promotes the formation of coordinatively unsaturated, monoligated metal complexes (L₁M), which are highly reactive intermediates in many catalytic cycles. For example, bulky, electron-rich alkylphosphines are highly effective in the Suzuki-Miyaura coupling of sterically hindered substrates.
Arylphosphines: While triphenylphosphine (PPh₃) is a moderately bulky
Validation
A Senior Application Scientist's Guide to Confirming Surface Coverage of 3-(Di-t-butylphosphino)propylamine via XPS: A Comparative Analysis
This guide provides an in-depth, field-proven methodology for confirming the surface coverage of 3-(Di-t-butylphosphino)propylamine, with a primary focus on X-ray Photoelectron Spectroscopy (XPS). As a highly surface-sen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, field-proven methodology for confirming the surface coverage of 3-(Di-t-butylphosphino)propylamine, with a primary focus on X-ray Photoelectron Spectroscopy (XPS). As a highly surface-sensitive and quantitative technique, XPS is arguably the most powerful tool for this task.[1] We will explore the causality behind our experimental choices and present a self-validating protocol. Furthermore, we will objectively compare XPS with alternative characterization methods—Contact Angle Goniometry, Spectroscopic Ellipsometry, and Atomic Force Microscopy (AFM)—to provide a holistic strategy for surface analysis.
Part 1: The Core Protocol: Quantitative Surface Analysis with XPS
X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique because it provides not only the elemental composition but also the chemical state of elements within the top 5-10 nanometers of a surface.[2] This makes it exceptionally well-suited for analyzing self-assembled monolayers (SAMs).[3][4] For 3-(Di-t-butylphosphino)propylamine, XPS is particularly effective because the molecule contains both phosphorus (P) and nitrogen (N), elements that are typically absent from common substrates like gold (Au) or silicon (Si), providing a clear and quantifiable signature.
The Causality Behind the XPS Workflow
Our protocol is designed as a self-validating system. Each step provides a check on the previous one, ensuring that the final quantification of surface coverage is reliable and defensible. The workflow is not merely a sequence of operations but a logical progression from qualitative confirmation to quantitative analysis.
Caption: Experimental workflow for XPS analysis of surface coverage.
Detailed Experimental Protocol
1. Substrate Preparation and Baseline Characterization:
Action: Clean the substrate (e.g., silicon wafer with native oxide or gold-coated slide) using an appropriate method (e.g., Piranha solution, UV/Ozone treatment) to remove organic contaminants.
Causality: The accuracy of SAM quantification depends entirely on a pristine starting surface. Any contaminants will attenuate the substrate signal and can be mistaken for components of the deposited layer, leading to an underestimation of coverage.
Validation: Before ligand deposition, acquire a baseline XPS survey scan. The absence of unexpected carbon (C 1s) and the presence of strong, sharp substrate peaks (e.g., Si 2p, Au 4f) validate the cleanliness of the surface.
2. Ligand Deposition:
Action: Immerse the cleaned substrate in a dilute solution (e.g., 1-10 mM) of 3-(Di-t-butylphosphino)propylamine in an appropriate anhydrous solvent (e.g., ethanol or toluene) for a set time (e.g., 12-24 hours). Rinse thoroughly with fresh solvent and dry under a stream of nitrogen.
Causality: The amine group acts as an anchor to oxide surfaces, while phosphine groups can coordinate to metal surfaces. Using an anhydrous solvent and controlled environment minimizes unwanted side reactions, such as oxidation of the phosphine.
3. XPS Data Acquisition:
Instrument: A monochromatic Al Kα X-ray source (1486.7 eV) is standard.[3]
Survey Scan: Acquire a wide scan (0-1100 eV) to confirm the presence of P, N, and C from the ligand and the primary elements of the substrate. This is the first qualitative confirmation of successful deposition.
High-Resolution Scans: Acquire detailed spectra for the P 2p, N 1s, C 1s, and relevant substrate peaks (e.g., Si 2p or Au 4f).
P 2p Region: The binding energy for a phosphine is typically lower than its oxidized counterparts. Expect the P 2p peak around 131-132 eV.[5] A significant peak at higher binding energies (~133-134 eV) would indicate oxidation to phosphine oxide or phosphonate, a critical quality control parameter.[6][7]
N 1s Region: The amine nitrogen should appear around 399-400 eV.[8]
Angle-Resolved XPS (ARXPS) (Optional but Recommended): By varying the take-off angle of the collected photoelectrons, one can probe different depths. For a true monolayer, the ratio of the adsorbate signal (P 2p, N 1s) to the substrate signal (Si 2p, Au 4f) should increase at shallower (grazing) angles. This non-destructive technique confirms that the phosphinopropylamine is on the outermost surface, as expected.[4][9]
4. Data Analysis and Surface Coverage Quantification:
Peak Fitting: Fit the high-resolution peaks using appropriate models (e.g., Voigt functions) to accurately determine their integrated peak areas.[3]
Quantification: The surface coverage (Θ) or layer thickness (d) can be calculated from the attenuation of the substrate signal. A standard equation is:
d = -λ * cos(θ) * ln(Isub / I0sub)
Where:
d is the thickness of the overlayer.
λ is the inelastic mean free path of the photoelectrons from the substrate through the overlayer.
θ is the take-off angle (often 90° for standard measurements).
Isub is the intensity of the substrate peak after deposition.
I0sub is the intensity of the substrate peak from the clean, baseline measurement.
This model provides a robust calculation of the effective thickness of the monolayer, which can be correlated to surface coverage.[10][11] More advanced models can also use the ratios of adsorbate-to-substrate peak areas, corrected for their respective relative sensitivity factors (RSFs).[12]
Part 2: A Comparative Guide to Alternative Characterization Techniques
While XPS is the gold standard for elemental and chemical-state quantification, a multi-technique approach provides a more complete and validated picture of the surface. No single technique tells the whole story. The relationship between these methods is complementary, not redundant.
Caption: Complementary relationship between surface analysis techniques.
Comparison of Surface Analysis Techniques
Technique
Principle
Information Provided
Pros
Cons
XPS
Measures kinetic energy of X-ray-ejected core-level electrons.[1]
Elemental composition, chemical state, quantitative coverage/thickness.[3][13]
Element-specific, quantitative, provides chemical bonding information (e.g., oxidation state).
Requires high vacuum, can be slow, potential for X-ray damage to sensitive samples.[14]
Contact Angle Goniometry
Measures the angle a liquid droplet makes with a solid surface.[15][16]
Fast, low-cost, non-destructive, highly sensitive to surface chemistry changes.[17]
Indirect measure of coverage, sensitive to contamination and surface roughness, not quantitative for coverage.[16][18]
Spectroscopic Ellipsometry (SE)
Measures the change in polarization of light upon reflection from a surface.[19]
Precise average film thickness and optical constants.[20][21]
Highly accurate for sub-nanometer thickness, non-destructive, can be performed in-situ.
Not chemically specific, requires an optical model for data fitting, can be difficult for ultra-thin films.[21][22]
Atomic Force Microscopy (AFM)
A sharp probe scans the surface to generate a 3D topographical map.[23]
Surface morphology, roughness, visualization of domains/defects, local film thickness.[24][25][26]
Very high spatial resolution, direct visualization of surface features.[27]
Can damage soft organic films, provides local information only, can be slow for large areas.
Field-Proven Insights on a Multi-Technique Approach
Start with Contact Angle: After deposition, a quick contact angle measurement is an invaluable first check. The alkyl and t-butyl groups of the ligand should render a hydrophilic silica or glass surface significantly more hydrophobic, increasing the water contact angle. A dramatic change is a strong qualitative indicator of successful surface modification.[18]
Confirm Thickness with Ellipsometry: Before moving to the more time-intensive XPS, use spectroscopic ellipsometry to confirm the formation of a film with the expected thickness (typically 1-2 nm for a monolayer). This provides a crucial piece of quantitative data that is averaged over a larger area than AFM.[19]
Visualize with AFM: AFM is essential for understanding the homogeneity of the monolayer. Is the coverage uniform, or has the ligand formed aggregates or islands? Are there pinholes or defects in the film? This visual information is critical for applications where a complete, defect-free monolayer is required and provides context to the averaged data from XPS and ellipsometry.[24][25]
Quantify and Validate with XPS: Finally, use XPS to provide the definitive, quantitative data on elemental composition and coverage. The results from XPS, such as the calculated thickness, should be in agreement with the ellipsometry data. The qualitative observations from contact angle (hydrophobicity) and AFM (uniform coverage) should be consistent with the presence of a dense, well-formed monolayer as quantified by XPS. This cross-validation between techniques provides the highest level of confidence in your results.
Conclusion
Confirming the surface coverage of 3-(Di-t-butylphosphino)propylamine is not a task for a single technique. While X-ray Photoelectron Spectroscopy stands as the most powerful and direct method for quantitative elemental and chemical state analysis, its findings must be contextualized and validated. By employing a logical workflow that integrates rapid qualitative checks like Contact Angle Goniometry , precise thickness measurements from Spectroscopic Ellipsometry , and high-resolution morphological imaging from AFM , researchers can build a comprehensive and irrefutable case for the structure and quality of their functionalized surfaces. This multi-faceted, self-validating approach ensures reproducibility and provides the authoritative grounding necessary for advancing research and development in any field reliant on high-performance surface chemistry.
References
Infrared Spectroscopic Ellipsometry of Self-Assembled Monolayers. ACS Publications. [Link]
Spectroscopic ellipsometry of self assembled monolayers: interface effects. The case of phenyl selenide SAMs on gold. RSC Publishing. [Link]
Atomic Force Microscopes For Thin Films. AFM Workshop. [Link]
Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Langmuir. [Link]
Exploring Thin Films and Coatings with AFM. AZoM. [Link]
Multilayer approach to the quantitative analysis of x-ray photoelectron spectroscopy results: Applications to ultrathin SiO2 on Si and to self-assembled monolayers on gold. AVS Publications. [Link]
X-ray photoelectron spectroscopy characterization of self-assembled monolayers for micromechanical biosensing applications. SciELO México. [Link]
AFM Characterization of Thin Films: High-Resolution Topography and Functional Properties. Spectra Research Corporation. [Link]
Dependence of the XPS binding energy shift of N 1s (a) and P 2p (b) in... ResearchGate. [Link]
Probing Organic Ligands and their Binding Schemes on Nanocrystals by Mass Spectrometric and FT-IR Spectroscopic Imaging. University of Illinois Urbana-Champaign. [Link]
This guide provides an authoritative, field-validated protocol for the disposal of 3-(Di-tert-butylphosphino)propylamine (CAS: 1196147-72-4). Executive Safety Directive STOP AND ASSESS: This compound presents a dual-haza...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an authoritative, field-validated protocol for the disposal of 3-(Di-tert-butylphosphino)propylamine (CAS: 1196147-72-4).
Executive Safety Directive
STOP AND ASSESS: This compound presents a dual-hazard profile:
Phosphine Moiety (P-tBu₂): Highly air-sensitive and potentially pyrophoric. It requires oxidation (quenching) to be rendered safe for standard waste streams.
Primary Amine Moiety (-NH₂): Corrosive and reactive. DO NOT USE BLEACH (Sodium Hypochlorite) for quenching. Reaction with the primary amine will generate unstable/explosive N-chloroamines.
Preferred Disposal Method: Incineration via a licensed hazardous waste contractor.
In-Lab Deactivation: Only permitted for small residues (<5 mL), spills, or glassware cleaning.
Part 1: Chemical Hazard Assessment
Property
Value
Disposal Implication
CAS Number
1196147-72-4
Use for waste labeling.
Physical State
Liquid (often 10% in THF)
High flammability risk due to solvent carrier.
Air Sensitivity
High (Oxidizes to P=O)
Can generate heat upon exposure to air; risk of fire in trash bins if not quenched.
Destroys tissue; requires full chemically resistant PPE.
Incompatibility
Oxidizers, Acids, Bleach
CRITICAL: Segregate from bleach to prevent explosion.
Part 2: In-Lab Deactivation Protocol (The "Kill" Step)
Scope: This protocol is for neutralizing residues (syringes, glassware, septa) or small aliquots (<5 mL). Large volumes must be labeled and shipped as hazardous waste without treatment.
Mechanism of Deactivation
We utilize Dilute Hydrogen Peroxide (H₂O₂) to controlledly oxidize the phosphorus center (
).
Why H₂O₂? Unlike bleach, H₂O₂ oxidizes the phosphine effectively without forming explosive N-chlorinated species with the propyl-amine tail.